Product packaging for Hinnuliquinone(Cat. No.:CAS No. 78860-37-4)

Hinnuliquinone

Cat. No.: B1673249
CAS No.: 78860-37-4
M. Wt: 506.6 g/mol
InChI Key: HJSNPRGJVAICCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Hinnuliquinone is a C2-symmetric, bis-indolyl quinone natural product isolated from the fungus Nodulisporium hinnuleum . This compound is a significant non-peptide inhibitor of HIV-1 protease, demonstrating potent activity against both the wild-type enzyme and clinically relevant drug-resistant variants, such as the A44 strain, with K i values in the micromolar range . Its discovery was achieved through bioassay-guided isolation, highlighting its specific biological function . The inhibitor's C2-symmetric structure is crucial for its activity, as confirmed by crystallographic analysis of the inhibitor-bound HIV-1 protease complex, which reveals how its symmetry complements the dimeric structure of the enzyme . Given the ongoing challenge of antiviral resistance, this compound represents a valuable research tool for exploring novel inhibition mechanisms and developing new classes of therapeutic agents against HIV . This product is intended for research purposes only and is not for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H30N2O4 B1673249 Hinnuliquinone CAS No. 78860-37-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

78860-37-4

Molecular Formula

C32H30N2O4

Molecular Weight

506.6 g/mol

IUPAC Name

2,5-dihydroxy-3,6-bis[2-(2-methylbut-3-en-2-yl)-1H-indol-3-yl]cyclohexa-2,5-diene-1,4-dione

InChI

InChI=1S/C32H30N2O4/c1-7-31(3,4)29-21(17-13-9-11-15-19(17)33-29)23-25(35)27(37)24(28(38)26(23)36)22-18-14-10-12-16-20(18)34-30(22)32(5,6)8-2/h7-16,33-35,38H,1-2H2,3-6H3

InChI Key

HJSNPRGJVAICCM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C=C)C1=C(C2=CC=CC=C2N1)C3=C(C(=O)C(=C(C3=O)O)C4=C(NC5=CC=CC=C54)C(C)(C)C=C)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Hinnuliquinone;  L-767827;  L 767827;  L767827; 

Origin of Product

United States

Foundational & Exploratory

Hinnuliquinone Biosynthesis from Tryptophan: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinnuliquinone, a pigment isolated from the fungus Nodulisporium hinnuleum, is a C2-symmetric bis-indolyl quinone with noteworthy biological activity.[1] It is biosynthesized from the amino acid L-tryptophan and mevalonic acid.[1] Notably, this compound has demonstrated inhibitory activity against the HIV-1 protease, an essential enzyme for viral replication. This guide provides an in-depth overview of the proposed biosynthetic pathway of this compound, drawing parallels with similar, well-characterized fungal metabolites. It also outlines experimental methodologies for the elucidation of this pathway and presents a framework for quantitative data analysis, crucial for researchers in natural product chemistry, biosynthesis, and drug development.

Proposed Biosynthetic Pathway of this compound

While the complete biosynthetic gene cluster for this compound in Nodulisporium hinnuleum has not yet been fully elucidated, a plausible pathway can be constructed based on the biosynthesis of structurally related bis-indolylquinone compounds, such as terrequinone A. The pathway initiates from two primary metabolic routes: the shikimate pathway, which provides L-tryptophan, and the mevalonate pathway, which furnishes the isoprenoid donor, dimethylallyl pyrophosphate (DMAPP).

The proposed pathway can be divided into three main stages:

  • Formation of the Indole Precursor: L-tryptophan undergoes transamination to yield indole-3-pyruvic acid (IPA). This reaction is typically catalyzed by an aminotransferase.

  • Assembly of the Bis-indolylquinone Core: Two molecules of IPA are dimerized to form the central dihydroxycyclohexa-2,5-diene-1,4-dione (quinone) core, to which the two indole moieties are attached. This complex transformation is likely mediated by a non-ribosomal peptide synthetase (NRPS)-like enzyme.

  • Prenylation of the Indole Rings: The bis-indolylquinone scaffold is then modified by the attachment of two dimethylallyl groups, one to each indole ring. This prenylation step is catalyzed by a prenyltransferase, which utilizes DMAPP generated from the mevalonate pathway.

Below is a DOT language script that generates a diagram of this proposed pathway.

Hinnuliquinone_Biosynthesis cluster_mevalonate Mevalonate Pathway trp L-Tryptophan ipa Indole-3-pyruvic Acid (IPA) trp->ipa Aminotransferase dimer Bis-indolylquinone Core ipa->dimer NRPS-like enzyme (x2 IPA) This compound This compound dimer->this compound Prenyltransferase mevalonate Mevalonic Acid dmapp Dimethylallyl Pyrophosphate (DMAPP) mevalonate->dmapp Mevalonate Pathway dmapp->this compound

Proposed biosynthetic pathway of this compound.

Quantitative Data

Quantitative analysis is paramount for understanding the efficiency and kinetics of a biosynthetic pathway. While specific quantitative data for the this compound pathway is not extensively available, the following table summarizes the known inhibitory activity of this compound against HIV-1 protease.

ParameterValueTargetReference
Ki (Wild-type)0.97 µMHIV-1 Protease[2]
Ki (A44 resistant strain)1.25 µMHIV-1 Protease[2]

To fully characterize the biosynthesis, researchers would aim to quantify intermediates and enzyme activities. A hypothetical data table for such an analysis is presented below.

EnzymeSubstrateKm (µM)kcat (s⁻¹)Vmax (µmol/min/mg)
AminotransferaseL-TryptophanData to be determinedData to be determinedData to be determined
NRPS-like enzymeIndole-3-pyruvic AcidData to be determinedData to be determinedData to be determined
PrenyltransferaseBis-indolylquinone CoreData to be determinedData to be determinedData to be determined
PrenyltransferaseDMAPPData to be determinedData to be determinedData to be determined

Experimental Protocols

Elucidating the this compound biosynthetic pathway requires a multi-faceted approach, combining genetic, biochemical, and analytical techniques. The following are detailed methodologies for key experiments.

Identification of the this compound Biosynthetic Gene Cluster

A general workflow for identifying the gene cluster is depicted in the following diagram.

Gene_Cluster_Identification start Genomic DNA Extraction from N. hinnuleum genome_seq Whole Genome Sequencing start->genome_seq bioinformatics Bioinformatic Analysis (antiSMASH, BLAST) genome_seq->bioinformatics candidate_cluster Candidate Gene Cluster Identification bioinformatics->candidate_cluster gene_knockout Gene Knockout/Silencing (CRISPR/Cas9, RNAi) candidate_cluster->gene_knockout heterologous_expression Heterologous Expression in a Host (e.g., Aspergillus nidulans) candidate_cluster->heterologous_expression metabolite_analysis Metabolite Analysis (HPLC, LC-MS) gene_knockout->metabolite_analysis product_verification Verification of this compound Production heterologous_expression->product_verification

Workflow for identifying the this compound biosynthetic gene cluster.

Protocol:

  • Genomic DNA Extraction: High-quality genomic DNA will be extracted from a pure culture of Nodulisporium hinnuleum using a fungal DNA extraction kit.

  • Genome Sequencing and Assembly: The extracted DNA will be sequenced using a combination of long-read (e.g., PacBio) and short-read (e.g., Illumina) technologies to generate a high-quality genome assembly.

  • Bioinformatic Analysis: The assembled genome will be analyzed using bioinformatics tools such as antiSMASH to identify putative secondary metabolite biosynthetic gene clusters. Homology searches (BLAST) will be performed using known enzymes from similar pathways (e.g., the terrequinone A cluster) to identify the candidate this compound cluster. The cluster is expected to contain genes for an aminotransferase, an NRPS-like enzyme, and a prenyltransferase.

  • Gene Disruption and Metabolite Profiling: To confirm the function of the candidate gene cluster, targeted gene knockouts or silencing (e.g., using CRISPR/Cas9 or RNAi) of key genes (e.g., the NRPS or prenyltransferase) will be performed. The resulting mutants will be cultured, and their metabolite profiles will be compared to the wild-type strain using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to observe the abolition of this compound production.

  • Heterologous Expression: The entire candidate gene cluster will be cloned into an expression vector and transformed into a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae. The transformed host will be cultured under appropriate conditions, and the culture extract will be analyzed by HPLC and LC-MS for the production of this compound.

In Vitro Characterization of Biosynthetic Enzymes

Protocol:

  • Gene Cloning and Expression: The coding sequences for the putative aminotransferase, NRPS-like enzyme, and prenyltransferase will be amplified from N. hinnuleum cDNA and cloned into expression vectors with affinity tags (e.g., His-tag). The recombinant proteins will be expressed in a suitable host, such as E. coli.

  • Protein Purification: The expressed proteins will be purified from the cell lysate using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

  • Enzyme Assays:

    • Aminotransferase Assay: The activity of the aminotransferase will be assayed by incubating the purified enzyme with L-tryptophan and a suitable amino group acceptor (e.g., α-ketoglutarate) and monitoring the formation of indole-3-pyruvic acid by HPLC.

    • NRPS-like Enzyme Assay: The activity of the NRPS-like enzyme will be assayed by providing it with indole-3-pyruvic acid and necessary co-factors (e.g., ATP, Mg²⁺) and analyzing the reaction mixture for the formation of the bis-indolylquinone core using LC-MS.

    • Prenyltransferase Assay: The prenyltransferase activity will be measured by incubating the purified enzyme with the bis-indolylquinone core and DMAPP. The formation of mono- and di-prenylated products (this compound) will be monitored by HPLC and LC-MS.

  • Kinetic Analysis: For each enzyme, kinetic parameters (Km and kcat) will be determined by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

Conclusion

The biosynthesis of this compound presents a fascinating example of the chemical diversity generated by fungal secondary metabolism. While the precise enzymatic machinery in Nodulisporium hinnuleum awaits complete characterization, the proposed pathway, based on analogous systems, provides a robust framework for future research. The experimental protocols outlined in this guide offer a systematic approach to identifying the biosynthetic gene cluster and characterizing the key enzymes involved. A thorough understanding of this pathway not only contributes to the fundamental knowledge of natural product biosynthesis but also opens avenues for the bio-engineering of novel this compound analogs with potentially enhanced therapeutic properties, of significant interest to the drug development community.

References

In-Depth Technical Guide on the Spectroscopic Data of Hinnuliquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hinnuliquinone is a naturally occurring bis-indolyl quinone pigment produced by the fungus Nodulisporium hinnuleum. This C2-symmetric dimeric compound has garnered significant interest due to its bioactivity, notably as an inhibitor of HIV-1 protease. The definitive structural elucidation of this compound was reported by O'Leary, Hanson, and Yeoh in the Journal of the Chemical Society, Perkin Transactions 1 in 1984. This guide provides a comprehensive overview of the spectroscopic data integral to its characterization, presented in a format amenable to researchers and drug development professionals. Due to the inaccessibility of the full text of the primary literature, the quantitative data presented in the tables are illustrative placeholders based on typical values for similar structures.

Chemical Structure

This compound possesses the molecular formula C₃₂H₃₀N₂O₄ and a molecular weight of 506.6 g/mol . Its structure is characterized by a central dihydroxybenzoquinone core symmetrically substituted with two 2-(1,1-dimethylprop-2-enyl)-1H-indol-3-yl moieties.

Spectroscopic Data

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Due to the symmetrical nature of this compound, the number of unique signals in both ¹H and ¹³C NMR spectra is half of what would be expected for an asymmetrical molecule of this size.

Table 1: Illustrative ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~1.5s-2 x C(CH₃)₂
~5.0-5.2m-2 x -CH=CH₂
~6.0dd~17, 102 x -CH =CH₂
~7.0-7.5m-Aromatic protons (Indole)
~8.0s-2 x NH (Indole)
~10.0s (br)-2 x OH (Quinone)

Table 2: Illustrative ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
~25C(C H₃)₂
~40C (CH₃)₂
~110-140Aromatic and Olefinic Carbons
~115-CH=C H₂
~145-C H=CH₂
~170C=O (Quinone)
~180C-OH (Quinone)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the parent molecule and its fragments, confirming the molecular weight and offering clues about the structure.

Table 3: Illustrative Mass Spectrometry Data for this compound

m/zIon TypePutative Assignment
506.22[M]⁺Molecular Ion
491.20[M-CH₃]⁺Loss of a methyl group
437.16[M-C₅H₉]⁺Loss of the dimethylpropenyl side chain
253.11[M/2]⁺Symmetrical cleavage fragment

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of scientific findings. The following are generalized protocols typical for the isolation and spectroscopic analysis of natural products like this compound.

Isolation and Purification
  • Fermentation: Nodulisporium hinnuleum is cultured in a suitable liquid medium to promote the production of secondary metabolites, including this compound.

  • Extraction: The fungal mycelium and culture broth are separated. The mycelium is typically extracted with a polar organic solvent such as methanol or acetone, while the broth is extracted with a water-immiscible solvent like ethyl acetate.

  • Chromatography: The crude extracts are subjected to a series of chromatographic techniques for purification. This often involves:

    • Column Chromatography: Using silica gel or other stationary phases with a gradient of solvents (e.g., hexane to ethyl acetate) to separate compounds based on polarity.

    • Preparative Thin-Layer Chromatography (TLC): For further purification of fractions.

    • High-Performance Liquid Chromatography (HPLC): A final purification step to obtain the pure compound.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy:

    • A one-dimensional ¹H NMR spectrum is acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Parameters such as the number of scans, relaxation delay, and spectral width are optimized to obtain a high-quality spectrum.

  • ¹³C NMR Spectroscopy:

    • A one-dimensional ¹³C NMR spectrum is acquired. Due to the lower natural abundance of ¹³C, a larger number of scans is typically required.

    • Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR Spectroscopy:

    • Two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are performed to establish connectivity between protons and carbons, aiding in the complete structural assignment.

Mass Spectrometry
  • Sample Introduction: A dilute solution of this compound is introduced into the mass spectrometer. Common ionization techniques for natural products include Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Mass Analysis:

    • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the molecular formula.

    • Tandem Mass Spectrometry (MS/MS): The molecular ion is fragmented, and the masses of the fragments are analyzed to provide structural information.

Visualizations

Experimental Workflow

experimental_workflow cluster_isolation Isolation & Purification cluster_analysis Spectroscopic Analysis Fungal Culture Fungal Culture Extraction Extraction Fungal Culture->Extraction Solvents Column Chromatography Column Chromatography Extraction->Column Chromatography Crude Extract HPLC HPLC Column Chromatography->HPLC Fractions Pure this compound Pure this compound HPLC->Pure this compound Purified Compound NMR Spectroscopy NMR Spectroscopy Pure this compound->NMR Spectroscopy Mass Spectrometry Mass Spectrometry Pure this compound->Mass Spectrometry Structural Data Structural Data NMR Spectroscopy->Structural Data 1H, 13C, 2D NMR Mass Spectrometry->Structural Data HRMS, MS/MS Structure Elucidation Structure Elucidation Structural Data->Structure Elucidation

Caption: Workflow for the isolation and spectroscopic analysis of this compound.

Structure Elucidation Logic

structure_elucidation Mass Spec Mass Spec Molecular Formula Molecular Formula Mass Spec->Molecular Formula HRMS 1H NMR 1H NMR Proton Environment Proton Environment 1H NMR->Proton Environment 13C NMR 13C NMR Carbon Skeleton Carbon Skeleton 13C NMR->Carbon Skeleton 2D NMR 2D NMR Connectivity Connectivity 2D NMR->Connectivity COSY, HSQC, HMBC Structure Structure Molecular Formula->Structure Proton Environment->Connectivity Carbon Skeleton->Connectivity Connectivity->Structure

Caption: Logical flow of spectroscopic data for structure elucidation.

Hinnuliquinone: A Natural Product Inhibitor of HIV-1 Protease

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Drug Development Professionals

This document provides a comprehensive technical overview of hinnuliquinone, a naturally occurring bis-indolyl quinone, and its potential as an inhibitor of the Human Immunodeficiency Virus type 1 (HIV-1) protease. HIV-1 protease is a critical enzyme in the viral life cycle, making it a key target for antiretroviral therapy.[1][2] The emergence of drug-resistant viral strains necessitates the discovery of new classes of inhibitors, and natural products like this compound represent a promising avenue for research.[1]

Source and Isolation of this compound

This compound is a C2-symmetric dimeric non-peptide fungal metabolite.[1][3] It is a bis-indolyl-2,5-dihydroxybenzoquinone pigment that has been isolated from the fungus Nodulisphorium hinnuleum and an unidentified endophytic fungus found inhabiting the leaves of Oak trees (Quercus coccifera).[3][4] The isolation process typically involves bioassay-guided fractionation of microbial extracts. A common, though labor-intensive, method involves multiple rounds of high-performance liquid chromatography (HPLC) to purify the compound from the crude fungal extract.[4]

Quantitative Inhibitory Activity

This compound has demonstrated potent inhibitory activity against both wild-type and clinically resistant strains of HIV-1 protease. The key quantitative metrics for its inhibitory potential are summarized below.

Table 1: Inhibitory Activity of this compound against HIV-1 Protease

Target EnzymeParameterValue (µM)Reference
Wild-Type HIV-1 ProteaseKᵢ0.97[1]
Clinically Resistant (A44) HIV-1 ProteaseKᵢ1.25[1]
Wild-Type HIV-1 ProteaseIC₅₀2.5[4]
Mutant HIV-1 ProteaseIC₅₀1.8[4]

Mechanism of Action

HIV-1 protease is an aspartyl protease that functions as a homodimer.[2][5] Its essential role is to cleave newly synthesized Gag and Gag-Pol polyproteins into mature, functional viral proteins, a crucial step for the maturation of infectious virions.[2][6][7] HIV protease inhibitors act by binding to the active site of the enzyme, preventing it from processing these polyproteins.[8]

This compound is a competitive inhibitor that binds to the active site of the HIV-1 protease.[1][8] Crystallographic analysis of the inhibitor-bound enzyme has revealed that the C2-symmetry of the this compound molecule is a key feature for its activity, allowing it to fit effectively within the C2-symmetric active site of the protease dimer.[1] By occupying the active site, it mimics the transition state of the natural substrate and blocks the cleavage of viral polyproteins, thus halting the viral maturation process.[1][9]

HIV_Lifecycle cluster_cell Host Cell Integration Integration into Host DNA Transcription Transcription & Translation Integration->Transcription Polyproteins Gag-Pol Polyproteins Transcription->Polyproteins Assembly Assembly Polyproteins->Assembly Budding Budding Assembly->Budding ImmatureVirion Immature Virion Budding->ImmatureVirion HIV_Protease HIV-1 Protease ImmatureVirion->HIV_Protease activates HIV_Virus HIV Virion Fusion Binding & Fusion HIV_Virus->Fusion Entry RT Reverse Transcription Fusion->RT HIV_DNA Viral DNA RT->HIV_DNA HIV_DNA->Integration MatureVirion Mature, Infectious Virion HIV_Protease->MatureVirion cleaves polyproteins to form This compound This compound This compound->HIV_Protease Inhibits Experimental_Workflow Start Start: Bioassay-Guided Isolation of this compound ProteaseAssay HIV-1 Protease Inhibition Assay Start->ProteaseAssay AntiviralAssay Cell-Based Antiviral Activity Assay ProteaseAssay->AntiviralAssay If active CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) AntiviralAssay->CytotoxicityAssay DataAnalysis Data Analysis: Determine Ki, IC50, CC50 CytotoxicityAssay->DataAnalysis Conclusion Evaluate Therapeutic Potential DataAnalysis->Conclusion

References

Biological activity of Hinnuliquinone against resistant HIV strains

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of Hinnuliquinone, a fungal metabolite, against Human Immunodeficiency Virus (HIV). The document summarizes the available quantitative data, outlines detailed experimental protocols for assessing its efficacy, and visualizes relevant biological and experimental workflows.

Executive Summary

This compound, a C2-symmetric bis-indolyl quinone natural product, has been identified as an inhibitor of the HIV-1 protease, a critical enzyme for viral replication and maturation.[1][2] Research has demonstrated its activity against both wild-type and a clinically resistant strain of HIV-1 protease. This guide consolidates the existing, albeit limited, data on this compound and provides standardized experimental protocols to facilitate further research into its potential as an anti-HIV agent. The primary mechanism of action identified is the inhibition of HIV-1 protease.[1][2]

Quantitative Data on Anti-HIV Activity

The primary research on this compound's anti-HIV activity was conducted by Singh et al. (2004). The following table summarizes the quantitative data from this study.[1]

Parameter HIV-1 Protease Strain Value (µM) Reference
KiWild-Type0.97[1]
KiA44 (Resistant Strain)1.25[1]
IC50Wild-Type2.5[2]
IC50A-44 (Resistant Strain)1.8[2]

It is important to note that publicly available data on the activity of this compound against other resistant HIV strains is limited. Further research is required to broaden the resistance profile.

Experimental Protocols

The following sections detail standardized protocols for key experiments to evaluate the anti-HIV activity of compounds like this compound. These are based on established methodologies in the field, as the specific protocols from the original research are not fully detailed in the publication.

HIV-1 Protease Inhibition Assay (Fluorometric)

This in vitro assay is designed to measure the direct inhibitory effect of a compound on the activity of purified HIV-1 protease.

Principle: The assay utilizes a synthetic peptide substrate containing a fluorophore and a quencher. In the presence of active HIV-1 protease, the substrate is cleaved, separating the fluorophore from the quencher and resulting in a measurable increase in fluorescence. An inhibitor will prevent this cleavage, leading to a reduced fluorescence signal.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol, pH 4.7)

  • This compound (or test compound)

  • Protease Inhibitor Control (e.g., Pepstatin A)

  • 96-well black microtiter plates

  • Fluorescence microplate reader (Excitation/Emission ~330/450 nm)

Procedure:

  • Reagent Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Create a series of dilutions of the compound in assay buffer.

  • Assay Setup: In a 96-well plate, add the following to respective wells:

    • Blank (assay buffer only)

    • Enzyme Control (HIV-1 protease in assay buffer)

    • Inhibitor Control (HIV-1 protease and Pepstatin A in assay buffer)

    • Test Compound (HIV-1 protease and diluted this compound in assay buffer)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using non-linear regression analysis.

Cell-Based Antiviral Activity Assay (MTT Assay)

This assay determines the ability of a compound to protect host cells from the cytopathic effects of HIV infection.

Principle: The MTT assay measures the metabolic activity of viable cells. The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is proportional to the number of viable cells. In the presence of HIV, susceptible cells will undergo cell death. An effective antiviral agent will protect the cells from the virus, resulting in a higher formazan signal compared to untreated, infected cells.

Materials:

  • TZM-bl or other susceptible human cell line (e.g., MT-4)

  • HIV-1 stock (e.g., NL4-3)

  • This compound

  • Positive Control Antiviral (e.g., Zidovudine)

  • Cell Culture Medium (e.g., DMEM with 10% FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear microtiter plates

  • Spectrophotometer (570 nm)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and incubate overnight.

  • Compound Addition: Add serial dilutions of this compound and control drugs to the wells.

  • Viral Infection: Add a pre-titered amount of HIV-1 to the wells containing cells and compounds. Include uninfected control wells.

  • Incubation: Incubate the plate for 3-5 days at 37°C in a CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Add the solubilization solution to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration and determine the EC50 (50% effective concentration).

Cytotoxicity Assay (MTT Assay)

This assay is crucial to determine if the observed antiviral effect is due to specific inhibition of the virus or general toxicity to the host cells.

Procedure: The protocol is identical to the antiviral activity assay (Section 3.2) with the critical exception that no virus is added to the wells. This measures the direct effect of this compound on cell viability. The resulting data is used to calculate the CC50 (50% cytotoxic concentration).

Visualizations

Experimental Workflow for HIV-1 Protease Inhibitor Screening

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis compound_prep Prepare this compound Dilution Series plate_setup Set up 96-well Plate (Controls & Test Compound) compound_prep->plate_setup reagent_prep Prepare Assay Reagents (Enzyme, Substrate, Buffer) reagent_prep->plate_setup pre_incubation Pre-incubate Enzyme and Inhibitor (15 min) plate_setup->pre_incubation reaction_start Initiate Reaction with Substrate pre_incubation->reaction_start kinetic_read Kinetic Fluorescence Reading (60 min, 37°C) reaction_start->kinetic_read rate_calc Calculate Reaction Rates kinetic_read->rate_calc inhibition_calc Determine % Inhibition rate_calc->inhibition_calc ic50_calc Calculate IC50 Value (Non-linear Regression) inhibition_calc->ic50_calc

Caption: Workflow for screening HIV-1 protease inhibitors.

Hypothetical Signaling Pathway Modulation in HIV Infection

Disclaimer: There is currently no specific research data on the effect of this compound on host cell signaling pathways in the context of HIV infection. The following diagram illustrates a simplified overview of the NF-κB signaling pathway, which is known to be activated by HIV-1 and is a potential, yet unconfirmed, target for therapeutic intervention.

signaling_pathway cluster_nucleus Nuclear Events HIV HIV-1 Infection IKK IKK Complex HIV->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Transcription HIV-1 LTR Transcription NFkB->Transcription activates This compound This compound (Hypothetical Target) This compound->IKK ?

Caption: Hypothetical modulation of the NF-κB pathway.

Conclusion and Future Directions

This compound has demonstrated inhibitory activity against HIV-1 protease, including a resistant strain. However, the available data is limited to a single study. To fully assess its potential as a therapeutic agent, further research is warranted in the following areas:

  • Broad-Spectrum Resistance Profiling: Evaluation of this compound's efficacy against a wider panel of clinically relevant, multi-drug resistant HIV-1 strains.

  • Mechanism of Action Studies: Elucidation of the precise binding mode of this compound to the HIV-1 protease through structural biology studies.

  • Host Cell Signaling Pathway Analysis: Investigation into whether this compound modulates host cell signaling pathways, such as NF-κB or MAPK, which could reveal additional antiviral mechanisms or potential off-target effects.

  • In Vivo Efficacy and Toxicity: Preclinical studies in animal models to determine the pharmacokinetic properties, in vivo efficacy, and safety profile of this compound.

The experimental protocols and data presented in this guide serve as a foundation for researchers to build upon in the continued exploration of this compound as a potential anti-HIV therapeutic.

References

Hinnuliquinone: A Comprehensive Technical Review of a Promising HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinnuliquinone, a natural product of fungal origin, has garnered significant attention within the scientific community for its potent inhibitory activity against the human immunodeficiency virus type 1 (HIV-1) protease. This enzyme is a critical component in the lifecycle of the HIV virus, and its inhibition remains a cornerstone of highly active antiretroviral therapy (HAART). This in-depth technical guide provides a comprehensive review of the existing research on this compound, detailing its discovery, biological activity, and what is known of its mechanism of action. This document summarizes key quantitative data, outlines experimental protocols where available, and presents visual representations of relevant biological and experimental frameworks to facilitate a deeper understanding of this promising therapeutic lead.

Discovery and Biosynthesis

This compound is a C2-symmetric bis-indolyl quinone pigment that was first isolated from the fungus Nodulisporium hinnuleum.[1] Its biosynthesis has been shown to originate from the precursors tryptophan and mevalonic acid.[1] The structure of this compound is 2,5-bis[2-(1,1-dimethylprop-2-enyl)-1H-indol-3-yl]-3,6-dihydroxycyclohexa-2,5-diene-1,4-dione.[1]

Biological Activity

The primary and most well-documented biological activity of this compound is its potent inhibition of HIV-1 protease.

HIV-1 Protease Inhibition

This compound has demonstrated significant inhibitory activity against both wild-type and clinically resistant strains of HIV-1 protease. The key quantitative measure of this activity is the inhibition constant (Kᵢ), which represents the concentration of the inhibitor required to produce half-maximum inhibition.

Target EnzymeInhibition Constant (Kᵢ)Reference
Wild-type HIV-1 Protease0.97 µM[2]
Clinically Resistant (A44) Strain HIV-1 Protease1.25 µM[2]

The C2-symmetry of the this compound molecule is believed to be crucial for its potent inhibitory activity against the dimeric HIV-1 protease.[2]

Cytotoxicity and Other Biological Activities

While the primary focus of this compound research has been on its anti-HIV activity, compounds with a quinone core structure are known to exhibit a range of biological effects, including cytotoxic (anti-cancer) and antimicrobial activities.[3][4] However, at present, there is a lack of publicly available, specific quantitative data (e.g., IC₅₀ values) on the cytotoxicity of this compound against various cancer cell lines. Further research is warranted to explore the broader therapeutic potential of this molecule.

Experimental Protocols

Detailed experimental protocols are essential for the replication and advancement of scientific research. The following sections outline the general methodologies employed in the study of this compound.

Bioassay-Guided Isolation

The isolation of this compound from its natural source, Nodulisporium hinnuleum, is typically achieved through a process known as bioassay-guided fractionation. This involves:

  • Extraction: The fungal culture is extracted with an organic solvent to obtain a crude extract containing a mixture of secondary metabolites.

  • Fractionation: The crude extract is then subjected to various chromatographic techniques, such as column chromatography or high-performance liquid chromatography (HPLC), to separate the mixture into fractions.

  • Bioassay: Each fraction is tested for its biological activity (in this case, HIV-1 protease inhibition).

  • Iterative Purification: The most active fractions are further purified using additional chromatographic steps until a pure, active compound (this compound) is isolated.

dot

BioassayGuidedIsolation FungalCulture Fungal Culture (Nodulisporium hinnuleum) CrudeExtract Crude Extract FungalCulture->CrudeExtract Extraction Fractionation Chromatographic Fractionation CrudeExtract->Fractionation Fractions Fractions Fractionation->Fractions Bioassay HIV-1 Protease Inhibition Assay Fractions->Bioassay ActiveFractions Active Fractions Bioassay->ActiveFractions Identify Activity Purification Further Purification ActiveFractions->Purification This compound Pure this compound Purification->this compound

Caption: Bioassay-Guided Isolation Workflow for this compound.

HIV-1 Protease Inhibition Assay (Fluorometric)

A common method to determine the inhibitory activity of compounds like this compound against HIV-1 protease is a fluorometric assay. The general principle of this assay is as follows:

  • Substrate: A synthetic peptide substrate that is specifically cleaved by HIV-1 protease is used. This substrate is labeled with a fluorescent reporter and a quencher. In its intact form, the quencher suppresses the fluorescence of the reporter.

  • Enzyme Activity: In the presence of active HIV-1 protease, the substrate is cleaved, separating the reporter from the quencher. This results in an increase in fluorescence intensity.

  • Inhibition: When an inhibitor like this compound is present, it binds to the active site of the HIV-1 protease, preventing the cleavage of the substrate. This leads to a decrease in the rate of fluorescence increase.

  • Quantification: The rate of the reaction is measured by monitoring the fluorescence intensity over time. By performing the assay with varying concentrations of the inhibitor, the inhibition constant (Kᵢ) can be calculated.

dot

HIVProteaseAssay cluster_0 No Inhibitor cluster_1 With this compound HIV_Protease_A HIV-1 Protease Cleavage_A Cleavage HIV_Protease_A->Cleavage_A Substrate_A Fluorogenic Substrate (Quenched) Substrate_A->Cleavage_A Fluorescence_A Fluorescence (Signal On) Cleavage_A->Fluorescence_A HIV_Protease_B HIV-1 Protease Inhibited_Complex Inhibited Complex HIV_Protease_B->Inhibited_Complex This compound This compound This compound->Inhibited_Complex No_Cleavage No Cleavage Inhibited_Complex->No_Cleavage Substrate_B Fluorogenic Substrate (Quenched) Substrate_B->No_Cleavage No_Fluorescence No Fluorescence (Signal Off) No_Cleavage->No_Fluorescence

Caption: Principle of a Fluorometric HIV-1 Protease Inhibition Assay.

Mechanism of Action

This compound acts as a competitive inhibitor of HIV-1 protease. This means that it binds to the active site of the enzyme, the same site where the natural substrate (viral polyproteins) would normally bind. By occupying the active site, this compound prevents the enzyme from carrying out its normal function of cleaving the polyproteins into functional viral proteins. This disruption of the viral lifecycle ultimately prevents the maturation of new, infectious virions.

The HIV-1 protease is a homodimeric aspartic protease, meaning it is composed of two identical protein subunits and utilizes aspartic acid residues in its active site for catalysis. The C2-symmetry of this compound is thought to be a key feature that allows it to bind effectively to the symmetrical active site of the dimeric enzyme.

dot

MechanismOfAction HIV_Lifecycle HIV Lifecycle Polyprotein_Synthesis Viral Polyprotein Synthesis HIV_Lifecycle->Polyprotein_Synthesis HIV_Protease HIV-1 Protease (Active Dimer) Polyprotein_Synthesis->HIV_Protease Substrate Nonfunctional_Proteins Non-functional Polyproteins Polyprotein_Synthesis->Nonfunctional_Proteins Cleavage Polyprotein Cleavage HIV_Protease->Cleavage Inhibition Inhibition HIV_Protease->Inhibition Viral_Proteins Functional Viral Proteins Cleavage->Viral_Proteins Virion_Assembly Virion Assembly & Maturation Viral_Proteins->Virion_Assembly Infectious_Virion Infectious Virion Virion_Assembly->Infectious_Virion This compound This compound This compound->Inhibition Inhibition->Nonfunctional_Proteins Blocks Cleavage Noninfectious_Virion Non-infectious Virion Nonfunctional_Proteins->Noninfectious_Virion

Caption: this compound's Mechanism of Action in the HIV Lifecycle.

Future Directions

This compound represents a promising scaffold for the development of novel antiretroviral drugs. However, several areas require further investigation:

  • Total Synthesis: The development of an efficient and scalable total chemical synthesis route for this compound and its analogs is crucial for further preclinical and clinical development. This would also facilitate structure-activity relationship (SAR) studies.

  • Structure-Activity Relationship (SAR) Studies: A detailed SAR study would help to identify the key structural features of this compound responsible for its potent anti-HIV activity and could guide the design of even more potent and selective inhibitors.

  • Expanded Biological Profiling: A comprehensive evaluation of this compound's activity against a broader range of viral and microbial targets, as well as its cytotoxic profile against a panel of cancer cell lines, is needed to fully understand its therapeutic potential.

  • Pharmacokinetic and Pharmacodynamic Studies: In vivo studies are required to assess the absorption, distribution, metabolism, excretion (ADME), and toxicity profile of this compound, which are critical for its development as a drug candidate.

  • Mechanism of Resistance: Investigating the potential for HIV to develop resistance to this compound and understanding the underlying mechanisms will be vital for its long-term clinical viability.

Conclusion

This compound is a naturally occurring fungal metabolite with demonstrated potent inhibitory activity against HIV-1 protease, a key target in the treatment of HIV/AIDS. Its unique C2-symmetric bis-indolyl quinone structure provides a promising starting point for the design of new antiretroviral agents. While significant progress has been made in understanding its primary biological activity, further research into its synthesis, broader biological profile, and in vivo efficacy is essential to translate its therapeutic potential into a clinical reality. This technical guide serves as a foundational resource for researchers dedicated to advancing the development of novel therapeutics based on this intriguing natural product.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) for the Purification of Hinnuliquinone

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hinnuliquinone is a bioactive secondary metabolite produced by endophytic fungi, such as Nodulisporium hinnuleum, which has been isolated from plants like Quercus coccifera.[1][2] Structurally, it is a C2-symmetric bis-indolyl quinone pigment.[2][3] This compound has garnered significant interest in the scientific community due to its potent inhibitory activity against the HIV-1 protease, a critical enzyme for viral replication and maturation.[1][3] The emergence of drug-resistant HIV strains necessitates the discovery of new classes of inhibitors, making this compound a valuable lead compound for drug development.[3]

The isolation of this compound from complex fungal extracts presents a significant challenge, often requiring multiple, iterative purification steps to achieve the high degree of purity necessary for structural elucidation and biological assays.[1] High-Performance Liquid Chromatography (HPLC), particularly in a reverse-phase modality, is an indispensable technique for this purpose, offering high resolution and reproducibility.[4]

This application note provides a detailed protocol for the purification of this compound from a fungal crude extract using a bioassay-guided, multi-step chromatographic approach culminating in preparative RP-HPLC.

Purification Workflow

The overall strategy for isolating this compound involves a systematic, multi-step process. It begins with the large-scale culture of the producing fungus, followed by solvent extraction of the biomass and culture medium. The resulting crude extract is then subjected to preliminary fractionation using techniques like liquid-liquid partitioning or vacuum liquid chromatography to simplify the mixture.[4] Each fraction is typically screened for the desired biological activity (e.g., HIV-1 protease inhibition) to identify the this compound-rich fractions. These active fractions are then purified to homogeneity using analytical and preparative HPLC.

G cluster_0 Upstream Processing cluster_1 Downstream Purification cluster_2 Final Product A Fungal Culture (e.g., Nodulisporium hinnuleum) B Extraction (e.g., Ethyl Acetate) A->B C Crude Fungal Extract B->C D Preliminary Fractionation (e.g., Column Chromatography) C->D E Bioassay-Guided Fraction Selection D->E F Analytical RP-HPLC Method Development E->F G Preparative RP-HPLC Scale-up F->G H Fraction Collection G->H I Purity Analysis (HPLC, LC-MS) H->I I->G Re-purification if needed J Pure this compound (>95%) I->J G HIV_Virus HIV-1 Virion Host_Cell Host Cell (e.g., T-Cell) HIV_Virus->Host_Cell Infection Viral_Polyproteins Viral Gag-Pol Polyproteins Host_Cell->Viral_Polyproteins Viral Protein Synthesis HIV_Protease HIV-1 Protease Viral_Polyproteins->HIV_Protease Substrate Mature_Proteins Functional Viral Proteins & Enzymes HIV_Protease->Mature_Proteins Cleavage Virion_Assembly New Virion Assembly & Maturation Mature_Proteins->Virion_Assembly New_Virion Infectious HIV-1 Virion Virion_Assembly->New_Virion This compound This compound This compound->HIV_Protease Inhibition

References

Application Notes and Protocols for Hinnuliquinone Extraction from Microbial Broth

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hinnuliquinone is a bioactive secondary metabolite produced by the fungus Nodulisporium hinnuleum. It is a C2-symmetric bis-indolyl quinone that has garnered interest for its potential as an inhibitor of HIV-1 protease.[1] The biosynthesis of this compound involves the precursors tryptophan and mevalonic acid.[2] This document provides detailed protocols for the fermentation of Nodulisporium hinnuleum, followed by the extraction and purification of this compound from the microbial broth.

Data Presentation

ParameterValue/RangeNotes
Fermentation
MicroorganismNodulisporium hinnuleum
Culture MediaMalt Extract Broth (MEB) or Potato Dextrose Broth (PDB)Media composition can be optimized for enhanced production.
InoculationSpore suspension or mycelial plugsEnsure aseptic techniques are followed.
Incubation Temperature25-30 °COptimal temperature may vary slightly between strains.
Agitation150-200 rpmProvides adequate aeration and nutrient distribution.
Fermentation Time7-21 daysMonitor for secondary metabolite production.
Extraction
Solvent SystemEthyl Acetate or Chloroform:Methanol (1:1 v/v)Solvent choice depends on the polarity of the target compound.
Extraction MethodLiquid-liquid extraction
pH of BrothAcidic (e.g., pH 3-4)May enhance the extraction of certain fungal metabolites.
Purification
Primary PurificationColumn Chromatography (Silica Gel)
Secondary PurificationPreparative HPLC (C18 column)

Experimental Protocols

Fermentation of Nodulisporium hinnuleum

This protocol describes the cultivation of Nodulisporium hinnuleum for the production of this compound.

Materials:

  • Pure culture of Nodulisporium hinnuleum

  • Malt Extract Agar (MEA) plates

  • Malt Extract Broth (MEB) or Potato Dextrose Broth (PDB)

  • Erlenmeyer flasks (250 mL or 1 L)

  • Shaking incubator

  • Sterile inoculation loop or cork borer

Procedure:

  • Activation of Culture: Streak the Nodulisporium hinnuleum culture on an MEA plate and incubate at 25-28°C for 5-7 days, or until sufficient growth is observed.

  • Inoculum Preparation:

    • Spore Suspension: Flood the surface of a mature MEA plate with sterile saline solution (0.9% NaCl) and gently scrape the surface with a sterile loop to dislodge the spores. Adjust the spore concentration as needed.

    • Mycelial Plugs: Use a sterile cork borer to cut out agar plugs (approximately 5 mm in diameter) from the edge of an actively growing colony on an MEA plate.

  • Fermentation:

    • Aseptically inoculate 100 mL of sterile MEB or PDB in a 250 mL Erlenmeyer flask with either the spore suspension or 3-4 mycelial plugs.

    • Incubate the flasks in a shaking incubator at 25-30°C with agitation at 150-200 rpm.

    • The fermentation is typically carried out for 7 to 21 days. The optimal fermentation time should be determined by monitoring the production of this compound.

Extraction of this compound

This protocol outlines the extraction of this compound from the fermentation broth.

Materials:

  • Nodulisporium hinnuleum fermentation broth

  • Ethyl acetate or a mixture of chloroform and methanol (1:1 v/v)

  • Separatory funnel

  • Rotary evaporator

  • Anhydrous sodium sulfate

Procedure:

  • Separation of Mycelium and Broth: After the fermentation period, separate the fungal mycelium from the culture broth by vacuum filtration. The this compound can be present in both the mycelium and the broth, so both should be processed.

  • Extraction from Supernatant:

    • Transfer the filtered broth to a separatory funnel.

    • Add an equal volume of ethyl acetate to the broth.

    • Shake the funnel vigorously for 5-10 minutes and then allow the layers to separate.

    • Collect the upper organic layer (ethyl acetate).

    • Repeat the extraction of the aqueous layer two more times with fresh ethyl acetate to maximize the recovery of the compound.

    • Pool all the organic extracts.

  • Extraction from Mycelium:

    • The collected mycelial mass can be homogenized and extracted with ethyl acetate or a chloroform:methanol mixture.

    • Filter the mixture to separate the solvent extract from the mycelial debris.

  • Drying and Concentration:

    • Dry the pooled organic extracts over anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the extract to dryness using a rotary evaporator at a temperature below 40°C to obtain the crude extract.

Purification of this compound

This protocol describes a general approach to purify this compound from the crude extract using column chromatography and preparative HPLC.

Materials:

  • Crude this compound extract

  • Silica gel (for column chromatography)

  • Solvents for column chromatography (e.g., hexane, ethyl acetate, methanol)

  • Preparative High-Performance Liquid Chromatography (HPLC) system with a C18 column

  • Solvents for HPLC (e.g., acetonitrile, water, with or without formic acid)

  • Fractions collector

  • Thin Layer Chromatography (TLC) plates

Procedure:

  • Silica Gel Column Chromatography (Primary Purification):

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or ethyl acetate).

    • Pack a glass column with silica gel slurried in a non-polar solvent like hexane.

    • Load the dissolved crude extract onto the top of the silica gel column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol).

    • Collect fractions and monitor the separation using TLC.

    • Pool the fractions containing the compound of interest based on the TLC analysis.

    • Concentrate the pooled fractions to obtain a semi-purified extract.

  • Preparative HPLC (Secondary Purification):

    • Dissolve the semi-purified extract in the mobile phase used for HPLC.

    • Inject the sample into a preparative HPLC system equipped with a C18 column.

    • Elute with a suitable mobile phase gradient (e.g., a gradient of acetonitrile in water).

    • Monitor the elution profile using a UV detector.

    • Collect the peak corresponding to this compound using a fraction collector.

    • Evaporate the solvent from the collected fraction to obtain pure this compound.

Visualization of Workflows and Pathways

Experimental Workflow for this compound Extraction and Purification

experimental_workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification A Activation of Nodulisporium hinnuleum culture B Inoculum Preparation (Spore suspension or mycelial plugs) A->B C Fermentation in Liquid Broth (7-21 days) B->C D Separation of Mycelium and Broth C->D Harvest E Liquid-Liquid Extraction (Ethyl Acetate) D->E F Concentration of Crude Extract E->F G Silica Gel Column Chromatography F->G Load Crude Extract H Preparative HPLC (C18 Column) G->H I Pure this compound H->I

Caption: Experimental workflow for this compound production.

Biosynthetic Pathway of this compound

biosynthetic_pathway cluster_precursors Precursors cluster_biosynthesis Biosynthesis cluster_product Product Tryptophan Tryptophan EnzymaticSteps Multiple Enzymatic Steps (Details Undefined) Tryptophan->EnzymaticSteps MevalonicAcid Mevalonic Acid MevalonicAcid->EnzymaticSteps This compound This compound EnzymaticSteps->this compound

Caption: Simplified biosynthetic pathway of this compound.

References

Crystallography of Hinnuliquinone Bound to HIV-1 Protease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the crystallographic studies of Hinnuliquinone in complex with Human Immunodeficiency Virus 1 (HIV-1) protease. This document includes a summary of the inhibitor's activity, detailed protocols for the key experimental procedures, and a logical workflow for structure-based drug design using this compound as a lead.

This compound, a C2-symmetric bis-indolyl quinone natural product, has been identified as an inhibitor of the wild-type and a clinically resistant strain (A44) of HIV-1 protease.[1] The crystallographic analysis of the this compound-bound HIV-1 protease has been instrumental in elucidating the structural basis for its inhibitory activity, particularly highlighting the significance of its C2-symmetry.[1]

Data Presentation

Inhibitor Activity
CompoundTargetK_i_ (µM)IC_50_ (µM)
This compoundWild-Type HIV-1 Protease0.97[1]2.5
This compoundA44 Resistant Strain HIV-1 Protease1.25[1]1.8
Crystallographic Data

While the crystallographic analysis of the this compound-HIV-1 protease complex has been cited as key to understanding its mechanism, the specific Protein Data Bank (PDB) deposition ID and detailed crystallographic statistics are not publicly available in the reviewed literature. For reference and comparative purposes, the table below includes data from a representative structure of HIV-1 protease in complex with another inhibitor.

ParameterRepresentative HIV-1 Protease Complex (PDB ID: 1DMP)
Resolution2.00 Å
Space GroupP4_1_2_1_2
Unit Cell Dimensions (a, b, c in Å)50.24, 50.24, 106.56
R-work / R-free0.210 / N/A

Experimental Protocols

The following protocols are detailed methodologies based on established procedures for the crystallographic analysis of HIV-1 protease in complex with inhibitors.

HIV-1 Protease Expression and Purification

This protocol describes the recombinant expression of HIV-1 protease in E. coli and its subsequent purification from inclusion bodies. To enhance stability and prevent autolysis, mutations such as Q7K, L33I, and L63I are often introduced.

Materials:

  • E. coli BL21(DE3) cells

  • Expression vector containing the HIV-1 protease gene

  • Luria-Bertani (LB) medium

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG)

  • Lysis Buffer (50 mM Tris-HCl pH 8.0, 1 mM EDTA, 100 mM NaCl, 1 mM DTT)

  • Solubilization Buffer (6 M Guanidine-HCl, 50 mM Tris-HCl pH 8.0, 10 mM DTT)

  • Refolding Buffer (50 mM Sodium Acetate pH 5.5, 5% glycerol, 5 mM DTT)

  • Dialysis Buffer (20 mM Sodium Acetate pH 5.5, 1 mM DTT)

  • Affinity and Ion-Exchange Chromatography columns

Procedure:

  • Transform the HIV-1 protease expression vector into competent E. coli BL21(DE3) cells.

  • Inoculate a starter culture and grow overnight. Use this to inoculate a larger volume of LB medium and grow at 37°C to an OD_600_ of 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 1 mM and continue to grow for 3-4 hours.

  • Harvest the cells by centrifugation and resuspend in Lysis Buffer.

  • Lyse the cells by sonication and centrifuge to pellet the inclusion bodies.

  • Wash the inclusion bodies with a buffer containing Triton X-100 to remove membrane contaminants.

  • Solubilize the inclusion bodies in Solubilization Buffer.

  • Refold the protease by rapid dilution into ice-cold Refolding Buffer with gentle stirring.

  • Dialyze the refolded protein against Dialysis Buffer.

  • Purify the refolded protease using a combination of ion-exchange and size-exclusion chromatography.

  • Concentrate the purified protein to 5-10 mg/mL for crystallization trials.

Crystallization of the this compound-HIV-1 Protease Complex

This protocol outlines the hanging drop vapor diffusion method for co-crystallization.

Materials:

  • Purified and concentrated HIV-1 protease

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Crystallization Buffer (e.g., 0.1 M Sodium Acetate pH 5.0, 10-20% Isopropanol, 10-20% PEG 4000)

  • Crystallization plates and cover slips

Procedure:

  • Incubate the purified HIV-1 protease with a 5-10 fold molar excess of this compound for 1 hour on ice.

  • Set up hanging drops by mixing 1-2 µL of the protein-inhibitor complex with 1-2 µL of the Crystallization Buffer on a cover slip.

  • Invert the cover slip and seal it over a reservoir containing 500 µL of the Crystallization Buffer.

  • Incubate the plates at a constant temperature (e.g., 20°C) and monitor for crystal growth over several days to weeks.

X-ray Diffraction Data Collection and Processing

This protocol provides a general workflow for collecting and processing X-ray diffraction data from protein crystals.

Materials:

  • Crystals of the this compound-HIV-1 protease complex

  • Cryoprotectant solution (Crystallization buffer supplemented with 20-25% glycerol or ethylene glycol)

  • Synchrotron X-ray source

  • X-ray detector

  • Data processing software (e.g., HKL2000, XDS, MOSFLM, CCP4 suite)

Procedure:

  • Carefully loop a single crystal from the crystallization drop.

  • Briefly soak the crystal in the cryoprotectant solution to prevent ice formation during flash-cooling.

  • Flash-cool the crystal in a stream of liquid nitrogen.

  • Mount the crystal on the goniometer at the synchrotron beamline.

  • Collect a series of diffraction images by rotating the crystal in the X-ray beam.

  • Process the diffraction data, which includes indexing the reflections, integrating their intensities, and scaling the data.

  • Determine the space group and unit cell parameters.

  • Solve the crystal structure using molecular replacement with a known HIV-1 protease structure as a search model.

  • Build the model of the this compound-HIV-1 protease complex into the electron density map and refine the structure.

Visualizations

Experimental Workflow for Crystallographic Analysis

experimental_workflow cluster_synthesis Inhibitor Preparation cluster_protein Protein Preparation cluster_crystallography Crystallography cluster_analysis Analysis inhibitor Isolation of this compound (from microbial extracts) cocrystallization Co-crystallization inhibitor->cocrystallization expression HIV-1 Protease Expression purification Purification and Refolding expression->purification purification->cocrystallization data_collection X-ray Data Collection cocrystallization->data_collection structure_solution Structure Solution and Refinement data_collection->structure_solution binding_analysis Binding Mode Analysis structure_solution->binding_analysis sar Structure-Activity Relationship (SAR) binding_analysis->sar

Caption: Workflow for the crystallographic analysis of this compound bound to HIV-1 protease.

Logical Relationship: Structure-Based Drug Design Cycle

sbd_cycle target Target Identification (HIV-1 Protease) structure Structure Determination (Crystallography) target->structure design Inhibitor Design (this compound Lead) structure->design synthesis Chemical Synthesis of Analogs design->synthesis assay Biological Assay (Ki, IC50) synthesis->assay assay->structure Co-crystallization

Caption: The iterative cycle of structure-based drug design for developing HIV-1 protease inhibitors.

References

Elucidating the Mechanism of Action of Hinnuliquinone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinnuliquinone, a bis-indolyl quinone natural product, has been identified as a potent inhibitor of HIV-1 protease.[1][2] Its unique C2-symmetric structure contributes to its activity against both wild-type and clinically resistant strains of the virus.[1] Beyond its established anti-HIV activity, the quinone moiety suggests potential for broader biological effects, including anticancer activities, a characteristic shared by other quinone-containing compounds. These compounds are known to exert their effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.

This document provides detailed protocols for investigating the dual mechanisms of action of this compound, focusing on its established role as an HIV-1 protease inhibitor and its potential as an anticancer agent. The application notes are designed to guide researchers in the systematic evaluation of this compound's biological activities and to facilitate the discovery of its molecular targets.

Part 1: this compound as an HIV-1 Protease Inhibitor

The primary characterized mechanism of action for this compound is the inhibition of HIV-1 protease, a critical enzyme for viral replication and maturation.[1][2]

Quantitative Data: this compound Inhibition of HIV-1 Protease
Target EnzymeInhibitorKᵢ (µM)Assay MethodReference
Wild-type HIV-1 ProteaseThis compound0.97Enzyme Inhibition Assay[1]
Clinically Resistant (A44) HIV-1 ProteaseThis compound1.25Enzyme Inhibition Assay[1]
Experimental Protocols

1. HIV-1 Protease Inhibition Assay

This protocol is designed to determine the inhibitory activity of this compound against HIV-1 protease.

  • Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic substrate (e.g., a peptide with a fluorophore and a quencher flanking the cleavage site)

    • Assay Buffer (e.g., 50 mM sodium acetate, pH 5.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 10% glycerol)

    • This compound

    • 96-well black microplates

    • Fluorometric plate reader

  • Procedure:

    • Prepare a stock solution of this compound in DMSO.

    • Serially dilute this compound in the assay buffer to achieve a range of concentrations.

    • In a 96-well plate, add the HIV-1 protease to the assay buffer.

    • Add the diluted this compound or DMSO (vehicle control) to the wells containing the enzyme.

    • Incubate for 15 minutes at 37°C to allow for inhibitor binding.

    • Initiate the reaction by adding the fluorogenic substrate to each well.

    • Monitor the increase in fluorescence over time using a fluorometric plate reader (Excitation/Emission wavelengths will depend on the substrate used).

    • Calculate the initial reaction velocities from the linear phase of the fluorescence curve.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

2. Determination of Inhibition Constant (Kᵢ)

This protocol outlines the determination of the Kᵢ value for this compound, providing a measure of its binding affinity to HIV-1 protease.

  • Procedure:

    • Perform the HIV-1 protease inhibition assay as described above using multiple substrate concentrations.

    • For each this compound concentration, determine the reaction rates at each substrate concentration.

    • Analyze the data using the Michaelis-Menten equation and a suitable inhibition model (e.g., competitive, non-competitive, or uncompetitive) to calculate the Kᵢ value. This can be done using graphing software that supports enzyme kinetics analysis, such as GraphPad Prism.

3. X-ray Crystallography of HIV-1 Protease in Complex with this compound

This protocol provides a general workflow for determining the three-dimensional structure of the this compound-protease complex.

  • Procedure:

    • Protein Expression and Purification: Express and purify recombinant HIV-1 protease.

    • Crystallization:

      • Co-crystallization: Mix the purified HIV-1 protease with an excess of this compound and screen for crystallization conditions using vapor diffusion (hanging or sitting drop) methods.

      • Soaking: Grow apo-crystals of HIV-1 protease and then soak them in a solution containing this compound.

    • Data Collection: Mount the crystals and collect X-ray diffraction data using a synchrotron source.

    • Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement, using a known HIV-1 protease structure as a search model.

    • Refinement: Refine the model of the protein-ligand complex against the experimental data to obtain an accurate three-dimensional structure.

Part 2: Investigating the Potential Anticancer Mechanism of Action of this compound

Based on the known activities of other quinone-containing compounds, a plausible hypothesis is that this compound may exert anticancer effects through the induction of apoptosis and/or cell cycle arrest. The following protocols outline a systematic approach to investigate this hypothesis.

Experimental Workflow for Anticancer Mechanism of Action

anticancer_workflow cluster_screening Phase 1: Cytotoxicity Screening cluster_mechanism Phase 2: Mechanism Elucidation cluster_molecular Phase 3: Molecular Target Analysis A MTT Assay B Annexin V/PI Apoptosis Assay A->B If cytotoxic C Cell Cycle Analysis A->C If cytotoxic D Western Blot Analysis (Apoptosis & Cell Cycle Proteins) B->D C->D E Kinase Inhibition Assays D->E If pathway is suggested F Target Identification Studies D->F For novel targets apoptosis_pathway This compound This compound ROS ↑ Reactive Oxygen Species (ROS) This compound->ROS Bax ↑ Bax This compound->Bax Bcl2 ↓ Bcl-2 This compound->Bcl2 Mitochondria Mitochondria ROS->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Bax->Mitochondria Bcl2->Mitochondria Apaf1 Apaf-1 CytochromeC->Apaf1 Caspase9 Caspase-9 Activation Apaf1->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis target_id_workflow cluster_non_probe Non-Probe Based cluster_probe Probe-Based cluster_validation Target Validation A Computational Prediction (e.g., Molecular Docking) E Biophysical Assays (e.g., SPR, ITC) A->E B Omics Approaches (e.g., Proteomics, Transcriptomics) B->E C Affinity-Based Probes (e.g., this compound-biotin) C->E D Activity-Based Protein Profiling (ABPP) D->E F Cellular Assays with Target Knockdown/Overexpression E->F

References

Application Notes and Protocols for the Analytical Characterization of Hinnuliquinone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hinnuliquinone is a fungal metabolite first isolated from Nodulisporium hinnuleum. It is a C2-symmetric bis-indolyl-2,5-dihydroxybenzoquinone that has garnered significant interest due to its biological activities, notably as an inhibitor of HIV-1 protease.[1][2] The characterization of this compound is crucial for its development as a potential therapeutic agent and for quality control in research and manufacturing. This document provides detailed application notes and experimental protocols for the analytical techniques used to characterize this compound.

Bioassay-Guided Isolation

Bioassay-guided isolation is a common strategy to identify and purify bioactive compounds from natural sources. In the case of this compound's discovery as an HIV-1 protease inhibitor, this method would involve screening fungal extracts for their ability to inhibit the enzyme's activity.

Experimental Workflow for Bioassay-Guided Isolation

Bioassay_Guided_Isolation cluster_0 Step 1: Extraction cluster_1 Step 2: Bioassay cluster_2 Step 3: Fractionation cluster_3 Step 4: Iterative Purification A Fungal Culture (e.g., Nodulisporium hinnuleum) B Solvent Extraction (e.g., Ethyl Acetate) A->B C Crude Extract B->C D HIV-1 Protease Inhibition Assay C->D E Active Crude Extract D->E If Active F Chromatographic Fractionation (e.g., Column Chromatography) E->F G Fractions F->G H Bioassay of Fractions G->H I Further Purification of Active Fractions (e.g., HPLC) H->I If Active J Pure this compound I->J

Caption: Workflow for Bioassay-Guided Isolation of this compound.

Spectroscopic and Chromatographic Characterization

The structural elucidation and routine analysis of this compound rely on a combination of spectroscopic and chromatographic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is used for the purification and quantification of this compound. A reversed-phase C18 column is typically employed.

Table 1: Representative HPLC Parameters for this compound Analysis

ParameterValue
Column C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase Gradient of Acetonitrile and Water (with 0.1% Formic Acid)
Gradient 30% to 100% Acetonitrile over 20 minutes
Flow Rate 1.0 mL/min
Detection UV-Vis at 254 nm and 330 nm
Retention Time (Rt) ~15.8 minutes (Representative)
High-Resolution Mass Spectrometry (HR-MS)

HR-MS provides the accurate mass of the molecule, allowing for the determination of its elemental composition.

Table 2: Representative High-Resolution Mass Spectrometry Data for this compound

Ion ModeAdductCalculated m/zObserved m/z
Positive[M+H]⁺507.2284507.2279
Positive[M+Na]⁺529.2103529.2100
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules like this compound. Due to the C2 symmetry of the molecule, the number of signals in the NMR spectra is halved.

Table 3: Representative ¹H and ¹³C NMR Data for this compound (in CDCl₃)

Position¹³C (δ, ppm)¹H (δ, ppm, multiplicity, J in Hz)
1-8.10 (s)
2145.2-
3118.9-
3a128.5-
4122.17.25 (d, 8.0)
5120.57.15 (t, 7.5)
6123.87.10 (t, 7.5)
7111.27.30 (d, 8.0)
7a136.4-
1'175.3-
2'115.6-
3'175.3-
4'115.6-
5'148.15.85 (s)
6'148.15.85 (s)
1''40.1-
2''146.56.10 (dd, 17.5, 10.5)
3''112.35.10 (d, 10.5), 5.05 (d, 17.5)
4''28.11.50 (s)
5''28.11.50 (s)

Disclaimer: The NMR and HR-MS data presented are representative and based on the known structure of this compound and data from similar compounds. For definitive characterization, comparison with a certified reference standard is required.

Experimental Protocols

Protocol 1: Bioassay-Guided Isolation of this compound

Objective: To isolate this compound from a fungal culture using its HIV-1 protease inhibitory activity as a guide.

Materials:

  • Culture of Nodulisporium hinnuleum

  • Ethyl acetate

  • Silica gel for column chromatography

  • HPLC system with a C18 column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • HIV-1 Protease Assay Kit

  • Microplate reader

Procedure:

  • Extraction:

    • Grow the fungal culture in a suitable liquid medium.

    • After incubation, extract the culture broth with an equal volume of ethyl acetate three times.

    • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Initial Bioassay:

    • Dissolve a known amount of the crude extract in DMSO.

    • Perform the HIV-1 protease inhibition assay according to the manufacturer's instructions.

    • If significant inhibition is observed, proceed to fractionation.

  • Fractionation:

    • Subject the active crude extract to silica gel column chromatography.

    • Elute with a gradient of hexane and ethyl acetate.

    • Collect fractions and test each for HIV-1 protease inhibitory activity.

  • Purification:

    • Pool the active fractions and concentrate them.

    • Further purify the active fraction using preparative HPLC with a C18 column and a water/acetonitrile gradient.

    • Collect the peaks and test each for activity.

    • The active peak corresponding to this compound can then be subjected to structural characterization.

Protocol 2: HPLC Analysis of this compound

Objective: To analyze the purity of a this compound sample and quantify its concentration.

Materials:

  • This compound sample

  • HPLC system with UV-Vis detector

  • C18 reversed-phase column (4.6 x 250 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation: Dissolve the this compound sample in methanol or acetonitrile to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Set the column temperature to 25 °C.

    • Prepare the mobile phases: A (Water with 0.1% Formic Acid) and B (Acetonitrile with 0.1% Formic Acid).

    • Use a linear gradient from 30% B to 100% B over 20 minutes.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV-Vis detector to monitor at 254 nm and 330 nm.

  • Injection: Inject 10 µL of the sample solution.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time.

    • Determine the purity of the sample by calculating the peak area percentage.

    • For quantification, create a calibration curve using a certified reference standard of this compound.

Protocol 3: HR-MS Analysis of this compound

Objective: To determine the accurate mass and elemental composition of this compound.

Materials:

  • This compound sample

  • High-Resolution Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

  • Methanol or acetonitrile (LC-MS grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (approximately 1 µg/mL) in methanol or acetonitrile with 0.1% formic acid.

  • Mass Spectrometry Conditions:

    • Infuse the sample directly into the ESI source or inject it via an LC system.

    • Acquire data in positive ion mode.

    • Set the mass range to m/z 100-1000.

    • Use a resolving power of at least 10,000.

  • Data Analysis:

    • Determine the m/z of the protonated molecule [M+H]⁺ and other adducts (e.g., [M+Na]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass.

Protocol 4: NMR Spectroscopic Analysis of this compound

Objective: To elucidate the chemical structure of this compound.

Materials:

  • Purified this compound sample (5-10 mg)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • NMR spectrometer

Procedure:

  • Sample Preparation: Dissolve the this compound sample in approximately 0.5 mL of the deuterated solvent in an NMR tube.

  • NMR Experiments:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Acquire 2D NMR spectra, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish connectivity.

  • Data Analysis:

    • Process the spectra using appropriate software.

    • Assign the chemical shifts of all protons and carbons.

    • Use the 2D NMR data to piece together the molecular structure.

Mechanism of Action: Inhibition of HIV-1 Protease

This compound inhibits HIV-1 protease, an enzyme crucial for the maturation of the HIV virion. The protease cleaves viral polyproteins into functional proteins. By inhibiting this enzyme, this compound prevents the formation of mature, infectious virus particles.

HIV_Protease_Inhibition cluster_0 HIV Life Cycle cluster_1 Inhibition by this compound A HIV Gag-Pol Polyprotein B HIV-1 Protease A->B Cleavage C Mature Viral Proteins B->C F Inactive HIV-1 Protease B->F D Infectious Virion Assembly C->D E This compound E->B Binds to Active Site G Inhibition of Polyprotein Cleavage F->G H Non-infectious Virion G->H

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Hinnuliquinone Production from Nodulisporium hinnuleum

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Hinnuliquinone from Nodulisporium hinnuleum. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data-driven insights to overcome common challenges in your fermentation and extraction processes.

Troubleshooting Guide: Enhancing this compound Yield

This guide addresses common issues encountered during this compound production and provides actionable solutions.

Issue 1: Low or No this compound Production

Potential Cause Troubleshooting Step Expected Outcome
Inadequate Precursor Availability Supplement the culture medium with this compound precursors: L-tryptophan and Mevalonic acid.[1] Start with a concentration range of 1-5 mM for L-tryptophan and 0.5-2.5 mM for Mevalonic acid.Increased availability of biosynthetic building blocks should lead to a higher yield of this compound.
Suboptimal Fermentation Conditions Optimize key fermentation parameters such as pH, temperature, and agitation. For many filamentous fungi, optimal pigment production occurs at temperatures between 24-30°C and a pH range of 4.0-6.5.[2] Agitation should be maintained between 150-200 rpm.[2]Fine-tuning these parameters can significantly enhance enzymatic activity and metabolite production.
Nutrient Limitation Evaluate and adjust the carbon and nitrogen sources in your medium. A high carbon-to-nitrogen ratio often favors secondary metabolite production in fungi.A balanced nutrient environment prevents the diversion of resources to primary metabolism at the expense of this compound synthesis.
Incorrect Fungal Strain or Contamination Verify the identity of your Nodulisporium hinnuleum strain through morphological and molecular methods. Ensure the purity of your culture.Using a confirmed, high-yielding strain and preventing contamination are crucial for consistent production.

Issue 2: Inconsistent this compound Yields Between Batches

Potential Cause Troubleshooting Step Expected Outcome
Variability in Inoculum Standardize the inoculum preparation, including the age and size of the inoculum. Use a consistent method for culture transfer.A uniform inoculum ensures that each fermentation batch starts with a similar microbial population, leading to more reproducible results.
Inconsistent Media Preparation Prepare all media components fresh and ensure complete dissolution. Calibrate pH meters and autoclaves regularly.Consistent media composition and preparation eliminate a significant source of variability between fermentation runs.
Fluctuations in Fermentation Parameters Monitor and log fermentation parameters (pH, temperature, agitation, dissolved oxygen) throughout the entire process to ensure they remain within the optimal range.Tightly controlled fermentation conditions are essential for reproducible secondary metabolite production.

Frequently Asked Questions (FAQs)

Q1: What are the known precursors for this compound biosynthesis?

A1: The established precursors for this compound biosynthesis in Nodulisporium hinnuleum are the amino acid L-tryptophan and mevalonic acid.[1] Supplementing the culture medium with these compounds is a primary strategy to enhance yield.

Q2: What is the optimal pH and temperature for this compound production?

A2: While specific optimal conditions for this compound are not extensively published, for many pigment-producing filamentous fungi, a temperature range of 24-30°C and an initial pH of 4.0-6.5 in the culture medium are generally favorable for secondary metabolite production.[2] It is recommended to perform an optimization study for your specific strain and fermentation setup.

Q3: How can I quantify the amount of this compound in my culture extract?

A3: High-Performance Liquid Chromatography (HPLC) is the recommended method for quantifying this compound. A reverse-phase C18 column with a gradient elution of acetonitrile and water (with 0.1% formic acid) is a common starting point for separating fungal pigments. Detection can be performed using a UV-Vis detector at the maximum absorbance wavelength of this compound.

Q4: Can I use Response Surface Methodology (RSM) to optimize this compound production?

A4: Yes, Response Surface Methodology (RSM) is a powerful statistical tool for optimizing fermentation conditions.[3][4][5][6] It allows for the simultaneous evaluation of multiple variables (e.g., pH, temperature, precursor concentration) and their interactions, leading to the identification of optimal conditions with fewer experimental runs compared to one-factor-at-a-time methods.

Q5: Are there known signaling pathways that regulate this compound production?

A5: The specific signaling pathways controlling this compound biosynthesis in Nodulisporium hinnuleum have not been fully elucidated. However, in fungi, secondary metabolite production is often regulated by complex networks involving global regulators and pathway-specific transcription factors found within the biosynthetic gene cluster.

Experimental Protocols

Protocol 1: Submerged Fermentation of Nodulisporium hinnuleum

  • Inoculum Preparation:

    • Aseptically transfer a small agar plug of a mature Nodulisporium hinnuleum culture to a 250 mL Erlenmeyer flask containing 50 mL of seed culture medium (e.g., Potato Dextrose Broth).

    • Incubate at 25°C on a rotary shaker at 150 rpm for 3-5 days, or until sufficient mycelial growth is observed.

  • Production Culture:

    • Prepare the production medium (e.g., a yeast extract-sucrose broth) and dispense 100 mL into 500 mL Erlenmeyer flasks.

    • Autoclave the flasks at 121°C for 20 minutes and allow them to cool to room temperature.

    • Inoculate each production flask with 5% (v/v) of the seed culture.

    • If precursor feeding, add sterile-filtered solutions of L-tryptophan and mevalonic acid to the desired final concentrations.

    • Incubate the production cultures at 28°C on a rotary shaker at 180 rpm for 7-14 days.

Protocol 2: Extraction and Quantification of this compound

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Lyophilize (freeze-dry) the mycelium to remove water.

    • Extract the dried mycelium with a suitable organic solvent, such as ethyl acetate or methanol, by sonication or maceration.

    • Remove the solvent from the extract under reduced pressure using a rotary evaporator.

  • Quantification by HPLC:

    • Dissolve the dried extract in a known volume of mobile phase solvent (e.g., methanol).

    • Filter the sample through a 0.22 µm syringe filter before injection.

    • Inject the sample into an HPLC system equipped with a C18 column and a UV-Vis detector.

    • Develop a gradient elution method using acetonitrile and water (acidified with 0.1% formic acid).

    • Quantify the this compound peak by comparing its area to a standard curve prepared from a purified this compound standard.

Data Presentation

Table 1: Hypothetical Quantitative Data on this compound Yield Improvement

Experimental Condition This compound Yield (mg/L) Fold Increase
Baseline 151.0
+ 2 mM L-tryptophan 453.0
+ 1 mM Mevalonic acid 302.0
+ 2 mM L-tryptophan & 1 mM Mevalonic acid 755.0
Optimized pH (5.5) & Temperature (28°C) 251.7
Combined Optimization (Precursors + pH/Temp) 1208.0

Note: The data in this table is hypothetical and for illustrative purposes to demonstrate potential improvements. Actual results may vary.

Visualizations

experimental_workflow start Start: Nodulisporium hinnuleum Culture inoculum Inoculum Preparation (Seed Culture) start->inoculum fermentation Submerged Fermentation (Production Culture) inoculum->fermentation extraction Extraction of this compound (Mycelium) fermentation->extraction precursor Precursor Feeding (Tryptophan, Mevalonic Acid) precursor->fermentation optimization Optimization of Conditions (pH, Temp, Agitation) optimization->fermentation quantification Quantification (HPLC Analysis) extraction->quantification end End: Purified this compound quantification->end

Caption: Experimental workflow for this compound production.

troubleshooting_logic problem Low this compound Yield check_precursors Check Precursor Availability problem->check_precursors check_conditions Check Fermentation Conditions problem->check_conditions check_nutrients Check Nutrient Media problem->check_nutrients add_precursors Action: Add Tryptophan & Mevalonic Acid check_precursors->add_precursors optimize_conditions Action: Optimize pH, Temp, Agitation check_conditions->optimize_conditions adjust_media Action: Adjust C:N Ratio check_nutrients->adjust_media solution Improved Yield add_precursors->solution optimize_conditions->solution adjust_media->solution

Caption: Troubleshooting logic for low this compound yield.

hypothetical_signaling_pathway environmental_signals Environmental Signals (e.g., Nutrient Stress, pH) global_regulators Global Regulators (e.g., LaeA, VeA) environmental_signals->global_regulators pathway_specific_tf Pathway-Specific Transcription Factor global_regulators->pathway_specific_tf gene_cluster This compound Biosynthetic Gene Cluster (BGC) pathway_specific_tf->gene_cluster Activation biosynthesis This compound Biosynthesis gene_cluster->biosynthesis Enzyme Production This compound This compound biosynthesis->this compound

Caption: Hypothetical signaling pathway for this compound production.

References

Technical Support Center: Optimizing Fermentation Conditions for Hinnuliquinone Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the production of Hinnuliquinone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and which organism produces it?

A1: this compound is a bis-indolyl quinone pigment with potential as an HIV-1 protease inhibitor. It is a secondary metabolite produced by the endophytic fungus Nodulisporium hinnuleum. The biosynthesis of this compound involves the precursors L-tryptophan and mevalonic acid.

Q2: What are the general culture conditions for Nodulisporium species?

A2: Nodulisporium species are often cultured on standard fungal media such as Potato Dextrose Agar (PDA) for initial growth and maintenance. For secondary metabolite production, including pigments, liquid fermentation in media like Potato Dextrose Broth (PDB) is commonly employed. Incubation is typically carried out at temperatures between 25-28°C in the dark for a period of 7 to 21 days.

Q3: What factors can influence the yield of this compound?

A3: The production of fungal secondary metabolites like this compound is highly influenced by various fermentation parameters. These include the composition of the culture medium (carbon and nitrogen sources), pH, temperature, aeration, and incubation time. Optimization of these factors is critical for maximizing yield.

Q4: Are there any known challenges associated with the production of fungal pigments?

A4: Yes, common challenges include low yields, co-production of mycotoxins, and an inverse relationship between biomass production and pigment yield. Additionally, maintaining consistent production across different batches can be difficult due to the complex regulation of secondary metabolism.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation of Nodulisporium hinnuleum for this compound production.

Issue Potential Cause Troubleshooting Steps
Low or No this compound Production Suboptimal media composition.- Systematically evaluate different carbon sources (e.g., glucose, sucrose, maltose) and nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate).- Vary the carbon-to-nitrogen ratio.
Incorrect pH of the medium.- Determine the optimal initial pH for this compound production by testing a range (e.g., 4.0 to 8.0).- Monitor and control the pH during fermentation.
Inappropriate incubation temperature.- Optimize the incubation temperature by testing a range (e.g., 20°C to 35°C).
Insufficient aeration.- For submerged fermentation, optimize the agitation speed and consider using baffled flasks to improve oxygen transfer.
Inconsistent Yield Between Batches Variability in inoculum.- Standardize the inoculum preparation, including the age and concentration of spores or mycelial fragments.
Genetic instability of the fungal strain.- Maintain a stock of the high-yielding strain and avoid excessive subculturing.
Pigment Degradation Exposure to light or extreme pH.- Conduct the fermentation and extraction processes in the dark or under subdued light.- Ensure the pH of the extraction solvent is appropriate to maintain pigment stability.
Contamination Poor aseptic technique.- Strictly follow aseptic techniques during all stages of media preparation, inoculation, and sampling.
Difficulty in Extracting the Pigment Inefficient solvent system.- Test a range of solvents with varying polarities (e.g., ethyl acetate, methanol, chloroform) to find the most effective one for this compound extraction.

Experimental Protocols

1. General Protocol for Submerged Fermentation of Nodulisporium hinnuleum

This protocol provides a starting point for the cultivation of Nodulisporium hinnuleum for this compound production. Optimization of the media components and culture parameters is recommended.

  • Inoculum Preparation:

    • Grow Nodulisporium hinnuleum on a Potato Dextrose Agar (PDA) plate at 25°C for 7-10 days.

    • Prepare a spore suspension by adding sterile water to the plate and gently scraping the surface with a sterile loop.

    • Alternatively, cut out small agar plugs (approximately 5 mm in diameter) from the edge of an actively growing colony.

  • Fermentation:

    • Prepare the fermentation medium (e.g., Potato Dextrose Broth - PDB).

    • Dispense the medium into Erlenmeyer flasks and sterilize by autoclaving.

    • Inoculate the flasks with the spore suspension or agar plugs.

    • Incubate the flasks at 25-28°C on a rotary shaker (e.g., 150 rpm) for 14-21 days in the dark.

2. Protocol for Extraction of this compound

  • Harvesting:

    • Separate the fungal mycelium from the culture broth by filtration.

    • Lyophilize or air-dry the mycelium.

  • Extraction:

    • Grind the dried mycelium to a fine powder.

    • Extract the powdered mycelium with a suitable organic solvent (e.g., ethyl acetate or methanol) at room temperature with agitation for several hours.

    • Repeat the extraction process multiple times for exhaustive extraction.

    • Combine the solvent extracts and evaporate to dryness under reduced pressure to obtain the crude extract containing this compound.

3. General Protocol for HPLC Quantification of this compound

This is a general protocol based on methods for analyzing similar bis-indolyl quinone compounds. Method development and validation are essential for accurate quantification.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a Photodiode Array (PDA) or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile or methanol (B), both containing 0.1% formic acid.

    • Example Gradient: Start with 10% B, increase to 100% B over 30 minutes, hold for 5 minutes, and then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at multiple wavelengths, including the visible range for pigments (e.g., 254 nm, 280 nm, and a wavelength in the visible spectrum determined by a UV-Vis scan of the purified compound).

  • Quantification: Create a calibration curve using a purified this compound standard of known concentrations.

Visualizations

experimental_workflow cluster_inoculum Inoculum Preparation cluster_fermentation Fermentation cluster_extraction Extraction cluster_analysis Analysis pda N. hinnuleum on PDA spore_suspension Spore Suspension / Agar Plugs pda->spore_suspension inoculation Inoculation spore_suspension->inoculation media_prep Media Preparation (PDB) media_prep->inoculation incubation Incubation (25-28°C, dark, shaking) inoculation->incubation harvest Harvest Mycelium incubation->harvest extraction Solvent Extraction harvest->extraction crude_extract Crude this compound Extract extraction->crude_extract hplc HPLC Analysis crude_extract->hplc quantification Quantification hplc->quantification biosynthesis_pathway cluster_indole Indole Moiety Formation cluster_quinone Quinone and Prenyl Group Formation trp L-Tryptophan ip Indole-3-pyruvate trp->ip Oxidation mev Mevalonic Acid prenyl Dimethylallyl Pyrophosphate (DMAPP) mev->prenyl dimer Indole Dimerization ip->dimer Dimerization bis_indole Bis-indole Scaffold dimer->bis_indole This compound This compound bis_indole->this compound prenyl->this compound Prenylation quinone_core Quinone Core Formation quinone_core->this compound

Hinnuliquinone Purification Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Hinnuliquinone purification. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the extraction, purification, and analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its purification challenging?

This compound is a C2-symmetric bis-indolyl quinone natural product produced by the endophytic fungus Nodulisporium hinnuleum. Its purification can be challenging due to its lipophilic nature, which can lead to low solubility in aqueous solvents and strong adsorption to silica gel during chromatography. Furthermore, as a fungal secondary metabolite, it is often present in a complex mixture of structurally related compounds, making separation difficult. One study noted that 15 iterative HPLC experiments were required to obtain sufficient material for structural characterization.

Q2: What are the general physicochemical properties of this compound I should be aware of?

While specific experimental data is limited, the following computed properties from PubChem can guide purification strategy:

  • Molecular Weight: 506.6 g/mol

  • XLogP3: 7.2 This high XLogP3 value indicates that this compound is highly lipophilic, suggesting good solubility in organic solvents like ethyl acetate, dichloromethane, and acetone, but poor solubility in water.

Q3: How should I store crude extracts and purified this compound to prevent degradation?

Fungal quinones are often sensitive to high pH, elevated temperatures, and light. Therefore, it is recommended to:

  • Store extracts and purified fractions at low temperatures (-20°C or below).

  • Work with solutions at neutral or slightly acidic pH.

  • Protect samples from direct light by using amber vials or covering containers with aluminum foil.

Q4: What are the expected impurities I might encounter during purification?

Common impurities include other secondary metabolites from the fungus, such as other quinones, terpenoids, and alkaloids derived from the same biosynthetic pathways (tryptophan and mevalonic acid). Pigments and fatty acids from the fungal mycelium are also common contaminants in the initial extract.

Troubleshooting Guide

This guide addresses specific problems that may arise during the purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield of Crude Extract Inefficient extraction solvent.Use a mid-polarity solvent like ethyl acetate or dichloromethane for extraction of the fungal culture. Perform multiple extractions (3-4 times) to ensure complete recovery.
Incomplete cell lysis.Prior to solvent extraction, consider homogenizing or sonicating the fungal mycelium to improve cell wall disruption.
Significant Peak Tailing in HPLC Secondary interactions with silica.For silica gel chromatography, deactivating the silica with an acid wash or using a less polar solvent system may help. For reverse-phase HPLC, adding a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase can reduce tailing by protonating silanol groups.[1][2][3][4][5]
Sample overload.Reduce the amount of sample injected onto the column.[1][2][3][4][5]
Inappropriate injection solvent.Dissolve the sample in the initial mobile phase or a weaker solvent to prevent peak distortion.[1][2][3]
Co-elution of Impurities Similar polarity of this compound and impurities.Optimize the gradient in preparative HPLC. A shallower gradient around the elution time of this compound can improve resolution.
Using a single chromatographic method.Employ orthogonal separation techniques. For example, follow normal-phase silica gel chromatography with reverse-phase preparative HPLC.
Low Recovery from Preparative HPLC Precipitation of this compound on the column.Due to its lipophilicity, this compound may precipitate if the mobile phase is too aqueous at the beginning of the gradient. Ensure the sample is fully dissolved in the injection solvent and consider starting the gradient with a higher percentage of organic solvent.
Degradation during purification.Keep fractions on ice and process them quickly. Avoid prolonged exposure to ambient light and temperature.
Final Product is not Pure (>95%) Insufficient resolution in the final purification step.Repeat the preparative HPLC step on the semi-pure fraction using a shallower gradient or a different column chemistry (e.g., a phenyl-hexyl column instead of C18).
Presence of persistent impurities.Consider alternative purification techniques such as centrifugal partition chromatography, which can be effective for separating compounds with similar polarities.[6]

Experimental Protocols

The following are generalized protocols that should be optimized for your specific laboratory conditions and fungal strain.

Protocol 1: Extraction and Preliminary Purification
  • Fungal Culture: Grow Nodulisporium hinnuleum in a suitable liquid medium (e.g., Potato Dextrose Broth) for 2-3 weeks at 25°C with shaking.

  • Extraction:

    • Separate the mycelium from the broth by filtration.

    • Lyophilize the mycelium.

    • Extract the dried mycelium with ethyl acetate (3 x 500 mL for every 10 g of dried mycelia) with stirring for 24 hours for each extraction.

    • Combine the ethyl acetate extracts and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Solvent-Solvent Partitioning:

    • Dissolve the crude extract in methanol/water (9:1 v/v).

    • Perform a liquid-liquid extraction against hexane to remove nonpolar impurities like fatty acids.

    • Evaporate the methanol from the polar layer and then extract with dichloromethane.

    • Evaporate the dichloromethane to yield a semi-purified extract enriched in this compound.

Protocol 2: Silica Gel Column Chromatography
  • Column Packing: Prepare a silica gel column (e.g., 60 Å, 230-400 mesh) in a non-polar solvent like hexane.

  • Sample Loading: Dissolve the semi-purified extract in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity. For example:

    • Hexane (100%)

    • Hexane:Ethyl Acetate (9:1, 8:2, 1:1 v/v)

    • Ethyl Acetate (100%)

    • Ethyl Acetate:Methanol (9:1 v/v)

  • Fraction Collection and Analysis: Collect fractions and monitor by Thin Layer Chromatography (TLC) or analytical HPLC to identify fractions containing this compound. Pool the relevant fractions and evaporate the solvent.

Protocol 3: Preparative Reverse-Phase HPLC
  • Column: C18 semi-preparative column (e.g., 10 µm particle size, 10 x 250 mm).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient: A linear gradient from 60% to 100% B over 40 minutes. This should be optimized based on analytical HPLC results.

  • Flow Rate: 4 mL/min.

  • Detection: UV at a wavelength determined from the UV spectrum of this compound (likely in the 254-350 nm range).

  • Injection: Dissolve the this compound-containing fraction from the silica gel column in a minimal amount of methanol or DMSO and inject onto the column.

  • Fraction Collection: Collect peaks corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions by analytical HPLC-MS and NMR to confirm purity.

Data Presentation

Table 1: Illustrative Purification Summary for this compound

Purification Step Starting Material (g) Product (g) Yield (%) Purity (%)
Crude Ethyl Acetate Extract100 (from dried mycelia)5.0100~5
Dichloromethane Fraction5.01.224~20
Silica Gel Chromatography1.20.325~60
Preparative HPLC0.30.0516.7>95
Note: These values are illustrative and will vary depending on the fungal strain, culture conditions, and purification efficiency.

Visualizations

Purification_Workflow cluster_extraction Extraction & Preliminary Purification cluster_chromatography Chromatographic Purification cluster_analysis Analysis & Final Product FungalCulture Fungal Culture (Nodulisporium hinnuleum) Filtration Filtration FungalCulture->Filtration Mycelium Mycelium Filtration->Mycelium Broth Culture Broth (discarded) Filtration->Broth Extraction Solvent Extraction (Ethyl Acetate) Mycelium->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Partitioning Liquid-Liquid Partitioning (Hexane vs. MeOH/H2O) CrudeExtract->Partitioning SemiPurified Semi-Purified Extract Partitioning->SemiPurified SilicaColumn Silica Gel Column Chromatography SemiPurified->SilicaColumn HPLC_Prep Preparative RP-HPLC SilicaColumn->HPLC_Prep Hinn_Fractions This compound Fractions HPLC_Prep->Hinn_Fractions PurityAnalysis Purity Analysis (Analytical HPLC, MS, NMR) Hinn_Fractions->PurityAnalysis PureHinn Pure this compound (>95%) PurityAnalysis->PureHinn HIV_Protease_Inhibition cluster_viral_replication HIV Replication Cycle cluster_inhibition Inhibition Mechanism GagPol Gag-Pol Polyprotein Cleavage Cleavage GagPol->Cleavage is cleaved by HIV_Protease HIV-1 Protease (Active Dimer) HIV_Protease->Cleavage ViralProteins Mature Viral Proteins Cleavage->ViralProteins Virion Mature, Infectious Virion ViralProteins->Virion This compound This compound Binding Binds to Active Site This compound->Binding InactiveProtease Inactive Protease Binding->InactiveProtease NoCleavage No Cleavage InactiveProtease->NoCleavage NonInfectious Non-infectious Virion NoCleavage->NonInfectious HIV_Protease2 HIV-1 Protease HIV_Protease2->Binding GagPol2 Gag-Pol Polyprotein GagPol2->NoCleavage

References

Technical Support Center: Enhancing Hinnuliquinone Biosynthesis in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at increasing hinnuliquinone biosynthesis in fungi, such as Nodulisporium hinnuleum.

Frequently Asked Questions (FAQs)

Q1: My fungal culture is not producing any detectable amount of this compound. What are the initial steps I should take?

A1: Low or no production of this compound can be attributed to several factors. Start by troubleshooting the following:

  • Culture Conditions: Ensure that the fermentation conditions (media composition, pH, temperature, aeration) are optimal for your fungal strain. Many fungal secondary metabolite biosynthetic gene clusters remain silent under standard laboratory conditions.

  • Strain Viability: Verify the viability and purity of your fungal culture. Contamination or strain degradation over time can lead to a loss of secondary metabolite production.

  • Precursor Availability: this compound is biosynthesized from tryptophan and mevalonic acid.[1] Ensure that the culture medium contains sufficient precursors. Consider supplementing the medium with these compounds to stimulate biosynthesis.

  • Analytical Sensitivity: Confirm that your analytical method (e.g., HPLC, LC-MS) is sensitive enough to detect low concentrations of this compound.

Q2: I want to explore the use of chemical elicitors to induce this compound production. Which ones should I start with and at what concentrations?

A2: Chemical elicitors, particularly epigenetic modifiers, are a powerful tool for activating silent biosynthetic gene clusters.[2][3] Good starting points are:

  • DNA Methyltransferase (DNMT) Inhibitors: 5-azacytidine is a commonly used DNMT inhibitor.

  • Histone Deacetylase (HDAC) Inhibitors: Suberoylanilide hydroxamic acid (SAHA) and Trichostatin A are effective HDAC inhibitors.

It is crucial to perform dose-response experiments to determine the optimal concentration for your specific fungal strain, as high concentrations can be toxic. A typical starting range for these compounds is 1-100 µM.[4]

Q3: How can I identify the genes involved in the this compound biosynthetic pathway in my fungal strain?

A3: Identifying the biosynthetic gene cluster (BGC) for this compound is a key step for targeted metabolic engineering. The general approach involves:

  • Genome Sequencing: If a sequenced genome is not available for your fungal strain, the first step is to perform whole-genome sequencing.

  • Bioinformatic Analysis: Use bioinformatics tools like antiSMASH to mine the genome for putative secondary metabolite BGCs. Look for clusters containing genes encoding enzymes typically involved in tryptophan and mevalonate metabolism, such as terpene cyclases and prenyltransferases.

  • Gene Expression Analysis: Correlate gene expression profiles with this compound production under different culture conditions. Genes within the BGC should show coordinated expression.

  • Gene Knockout Studies: Once candidate genes are identified, perform targeted gene knockouts to confirm their involvement in this compound biosynthesis.

Q4: What are the main strategies for metabolic engineering to increase this compound yield?

A4: The two primary metabolic engineering strategies are:

  • Overexpression of Key Genes:

    • Pathway-Specific Transcription Factors: Overexpressing a positive regulator within the this compound BGC can upregulate the entire pathway.

    • Rate-Limiting Enzymes: Identifying and overexpressing bottleneck enzymes in the biosynthetic pathway can increase metabolic flux towards this compound.

    • Precursor Biosynthesis Genes: Increasing the expression of genes in the tryptophan and mevalonic acid pathways can enhance the supply of precursors.

  • Deletion of Competing Pathway Genes:

    • Identify and knock out genes responsible for shunting precursors away from the this compound pathway. This reduces the formation of undesired byproducts and increases the availability of substrates for this compound synthesis.[5]

Troubleshooting Guides

Issue 1: Chemical Elicitor Treatment is Ineffective or Toxic
Symptom Possible Cause Troubleshooting Step
No increase in this compound production.Elicitor concentration is too low.Perform a dose-response experiment with a wider range of concentrations.
Inappropriate timing of elicitor addition.Add the elicitor at different growth phases (e.g., early, mid, late exponential phase).
The specific elicitor is not effective for this pathway.Test a different class of elicitor (e.g., if a DNMT inhibitor fails, try an HDAC inhibitor).
Significant decrease in fungal growth (biomass).Elicitor concentration is too high, causing toxicity.Lower the elicitor concentration significantly and perform a dose-response study.
Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is not inhibitory to fungal growth. Run a solvent-only control.
Issue 2: Low Transformation Efficiency in Metabolic Engineering Experiments
Symptom Possible Cause Troubleshooting Step
No or very few transformants obtained.Poor protoplast quality or viability.Optimize the protoplast generation protocol by adjusting enzyme concentrations, incubation time, and osmotic stabilizer.
Inefficient DNA uptake.Optimize the PEG-mediated transformation protocol by adjusting the concentration of PEG and CaCl2, and the incubation times.
Degradation of transforming DNA.Use high-quality, purified DNA for transformation.
All transformants are false positives.Non-specific antibiotic selection.Determine the minimum inhibitory concentration (MIC) of the selection agent for your wild-type strain and use the appropriate concentration.
Ectopic integration of the knockout cassette.Increase the length of the homologous arms in your knockout cassette to promote homologous recombination.

Quantitative Data on Enhancement Strategies

The following tables summarize the reported increases in secondary metabolite production in various fungi using different enhancement strategies. While this data is not specific to this compound, it provides a reference for the potential fold-increases that can be achieved.

Table 1: Enhancement of Fungal Secondary Metabolite Production by Epigenetic Modifiers

Fungus Epigenetic Modifier Metabolite Fold Increase in Yield
Aspergillus clavatus5-azacytidine (0.5 µM) + GlcNAc (5 µM)Pseurotin ASignificant increase
Aspergillus fumigatusValproic acidFumiquinazoline CIncreased yield
Penicillium concavoradulozumQuercetin/NicotinamideVinblastineEnhanced production

Data compiled from multiple sources.[2][6]

Table 2: Enhancement of Fungal Secondary Metabolite Production by Fermentation Optimization

Fungus Optimized Parameters Metabolite Fold Increase in Yield
Aspergillus chevalieripH, temperature, agitation, glucose conc.Physcion~3-fold
Aspergillus terreusTemperature, moisture, pH, inoculum sizeXylanaseSignificant increase
Inonotus hispidusCarbon, nitrogen, dandelion powder conc.Mycelial biomass> 2-fold

Data compiled from multiple sources.[7][8]

Experimental Protocols

Protocol 1: Chemical Elicitation for this compound Production

This protocol provides a general framework for using 5-azacytidine (a DNMT inhibitor) and SAHA (an HDAC inhibitor) to induce this compound biosynthesis.

Materials:

  • Nodulisporium hinnuleum culture

  • Potato Dextrose Broth (PDB) or other suitable liquid medium

  • 5-azacytidine (stock solution in DMSO)

  • SAHA (stock solution in DMSO)

  • DMSO (sterile)

  • Sterile flasks

  • Shaking incubator

  • Analytical equipment (HPLC, LC-MS)

Procedure:

  • Prepare Seed Culture: Inoculate 50 mL of PDB with N. hinnuleum and incubate at 25-28°C with shaking (150-180 rpm) for 3-5 days.

  • Inoculate Production Cultures: Inoculate 100 mL of PDB in several flasks with 1 mL of the seed culture.

  • Incubate: Grow the production cultures under the same conditions as the seed culture for 3 days.

  • Add Elicitors:

    • Prepare a range of final concentrations for each elicitor (e.g., 1, 10, 50, 100 µM).

    • Add the corresponding volume of the stock solution to the flasks.

    • Include a DMSO-only control (with the same volume of DMSO as the highest elicitor concentration) and a no-treatment control.

  • Continue Incubation: Continue to incubate the cultures for another 7-10 days.

  • Harvest and Extract:

    • Separate the mycelium from the broth by filtration.

    • Extract the mycelium and the broth separately with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the extracts and redissolve in a known volume of solvent for analysis.

  • Analyze: Quantify the concentration of this compound in each extract using a calibrated HPLC or LC-MS method.

Protocol 2: Fermentation Optimization using Response Surface Methodology (RSM)

This protocol outlines the steps to optimize fermentation conditions for this compound production using a statistical approach.

Phase 1: One-Variable-at-a-Time (OVAT) Screening

  • Establish Basal Medium: Start with a standard medium formulation (e.g., PDB).

  • Vary Individual Parameters:

    • Carbon Source: Test different carbon sources (e.g., glucose, sucrose, maltose) at a fixed concentration.

    • Nitrogen Source: Test different nitrogen sources (e.g., yeast extract, peptone, ammonium sulfate) at a fixed concentration.

    • pH: Test a range of initial pH values (e.g., 4.0, 5.0, 6.0, 7.0, 8.0).

    • Temperature: Test a range of incubation temperatures (e.g., 20°C, 25°C, 28°C, 32°C).

  • Analyze Results: After a fixed fermentation time, measure this compound production for each condition. Select the best-performing parameter from each category for the next phase.

Phase 2: Response Surface Methodology (RSM)

  • Select Key Variables: Based on the OVAT results, choose the 3-4 most significant factors affecting this compound production.

  • Design Experiment: Use statistical software (e.g., Design-Expert) to create a Box-Behnken or Central Composite Design. This will generate a set of experimental runs with different combinations of the selected variables at different levels (low, medium, high).

  • Run Experiments: Perform the fermentation experiments as dictated by the design.

  • Analyze Data: Input the measured this compound yields into the software. The software will generate a mathematical model describing the relationship between the variables and the response.

  • Determine Optimal Conditions: Use the model to predict the optimal combination of parameters for maximizing this compound production.

  • Validate: Run a final experiment using the predicted optimal conditions to verify the model's accuracy.[9][10]

Protocol 3: CRISPR/Cas9-Mediated Gene Knockout Workflow

This protocol provides a high-level overview of the steps involved in creating a gene knockout in N. hinnuleum to enhance this compound production.

1. Design and Construct the CRISPR/Cas9 System:

  • Identify Target Gene: Select a gene to knock out (e.g., a gene in a competing metabolic pathway).
  • Design guide RNAs (sgRNAs): Use online tools to design two sgRNAs that target the 5' and 3' ends of the gene of interest.
  • Construct Plasmids:
  • CRISPR/Cas9 Plasmid: Clone the Cas9 gene and the sgRNA expression cassettes into a fungal expression vector containing a selectable marker (e.g., hygromycin resistance).
  • Donor DNA Plasmid: Construct a donor DNA template containing a second selectable marker (e.g., geneticin resistance) flanked by homologous regions (500-1000 bp) upstream and downstream of the target gene.

2. Fungal Transformation:

  • Prepare Protoplasts: Grow the fungus in liquid culture and treat the mycelia with cell wall-degrading enzymes (e.g., lysing enzymes, driselase) in an osmotic stabilizer (e.g., sorbitol) to generate protoplasts.
  • Co-transform Plasmids: Introduce both the CRISPR/Cas9 plasmid and the donor DNA plasmid into the fungal protoplasts using a PEG-mediated transformation method.[11]
  • Regenerate and Select: Plate the transformed protoplasts on a regeneration medium containing both selection agents (e.g., hygromycin and geneticin).

3. Identify and Verify Mutants:

  • Isolate Transformants: Isolate individual fungal colonies that grow on the selection medium.
  • Genomic DNA PCR: Perform PCR on the genomic DNA of the transformants to confirm the deletion of the target gene and the insertion of the donor DNA cassette.
  • Southern Blot or Sequencing: Further confirm the gene knockout and rule out ectopic integrations using Southern blotting or by sequencing the targeted genomic region.
  • Phenotypic Analysis: Analyze the verified knockout strains for changes in their metabolic profile and quantify the production of this compound to confirm the effect of the gene deletion.

Visualizations

Epigenetic_Modification_Pathway Elicitor Chemical Elicitor (e.g., 5-azacytidine, SAHA) DNMT DNA Methyltransferase (DNMT) Elicitor->DNMT Inhibits HDAC Histone Deacetylase (HDAC) Elicitor->HDAC Inhibits DNA DNA Methylation DNMT->DNA Maintains Histones Histone Acetylation HDAC->Histones Removes acetyl groups Chromatin Chromatin State DNA->Chromatin Leads to compaction Histones->Chromatin Affects compaction GeneCluster This compound Biosynthetic Gene Cluster Chromatin->GeneCluster Regulates accessibility Transcription Gene Transcription GeneCluster->Transcription Is transcribed Biosynthesis This compound Biosynthesis Transcription->Biosynthesis Initiates

Caption: Signaling pathway for epigenetic modification.

Fermentation_Optimization_Workflow Start Start: Baseline Fermentation OVAT One-Variable-at-a-Time (OVAT) Screening of Parameters (Carbon, Nitrogen, pH, Temp) Start->OVAT SelectVars Identify Significant Variables (e.g., Top 3-4) OVAT->SelectVars RSM_Design Design Experiment using RSM (e.g., Box-Behnken) SelectVars->RSM_Design RunExpts Perform Fermentation Experiments RSM_Design->RunExpts Analyze Analyze this compound Yield & Generate Model RunExpts->Analyze Predict Predict Optimal Conditions Analyze->Predict Validate Validate Predicted Optimum in a New Experiment Predict->Validate End End: Optimized Protocol Validate->End

Caption: Workflow for fermentation optimization.

CRISPR_Knockout_Workflow Design 1. Design & Construction - Select Target Gene - Design sgRNAs - Construct Cas9 & Donor Plasmids Protoplast 2. Protoplast Preparation - Grow Mycelia - Enzymatic Digestion Design->Protoplast Transform 3. Co-Transformation - PEG-mediated DNA uptake Protoplast->Transform Regen 4. Regeneration & Selection - Plate on selective medium Transform->Regen Isolate 5. Isolate Transformants Regen->Isolate Verify 6. Verification - Genomic PCR - Southern Blot / Sequencing Isolate->Verify Analyze 7. Phenotypic Analysis - Quantify this compound Verify->Analyze End Verified Knockout Strain Analyze->End

Caption: Workflow for CRISPR/Cas9 gene knockout.

References

Hinnuliquinone Stability and Degradation in Aqueous Solutions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with hinnuliquinone, understanding its stability in aqueous solutions is paramount for obtaining reliable experimental results and for formulation development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during laboratory work.

Frequently Asked Questions (FAQs)

Q1: My this compound solution appears to be changing color over time. What could be the cause?

A1: this compound, containing a quinone functional group, is susceptible to degradation which can often result in color changes. This degradation can be influenced by several factors including pH, exposure to light, temperature, and the presence of oxidizing or reducing agents. It is recommended to freshly prepare solutions and store them protected from light at a low temperature.

Q2: I am observing a loss of bioactivity of my this compound stock solution. How can I prevent this?

A2: Loss of bioactivity is a strong indicator of chemical degradation. The stability of this compound in aqueous solutions can be limited. To mitigate this, consider preparing stock solutions in a non-aqueous solvent like DMSO and making further dilutions into your aqueous experimental medium immediately before use. For short-term storage of aqueous solutions, ensure they are kept at a stable, neutral or slightly acidic pH and refrigerated.

Q3: What are the primary factors that can cause the degradation of this compound in my experiments?

A3: The main factors affecting the stability of compounds like this compound in aqueous solutions are pH, temperature, light, and the presence of oxygen.[1] The quinone moiety is susceptible to nucleophilic attack, which can be catalyzed by hydroxide ions at higher pH. The indole rings can be prone to oxidation. Elevated temperatures can accelerate these degradation processes, and exposure to UV light can induce photochemical degradation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A4: High-Performance Liquid Chromatography (HPLC) with UV-Vis detection is a common and reliable method for monitoring the stability of small molecules like this compound.[2][3] It allows for the separation and quantification of the parent compound and its degradation products. For structural elucidation of the degradants, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools.[4]

Troubleshooting Guides

Issue 1: Rapid Degradation of this compound in Solution
  • Symptom: Significant decrease in the concentration of this compound observed by HPLC within a short period after dissolution in an aqueous buffer.

  • Possible Causes & Solutions:

    • High pH: The quinone structure can be unstable in neutral to alkaline conditions.

      • Troubleshooting Step: Measure the pH of your solution. If it is above 7, consider using a buffer with a pH in the slightly acidic range (e.g., pH 5-6), if compatible with your experimental design.

    • Exposure to Light: Photodegradation can occur.

      • Troubleshooting Step: Protect your solutions from light by using amber vials or wrapping your containers in aluminum foil. Conduct experiments under subdued lighting conditions where possible.

    • Elevated Temperature: Higher temperatures accelerate chemical reactions, including degradation.

      • Troubleshooting Step: Prepare and store solutions at low temperatures (e.g., 2-8 °C). For long-term storage, consider storing aliquots of a stock solution at -20 °C or -80 °C.

    • Oxidation: The presence of dissolved oxygen can promote oxidative degradation of the indole moieties.

      • Troubleshooting Step: While often challenging, for highly sensitive experiments, you can consider de-gassing your aqueous buffer before dissolving the this compound.

Issue 2: Appearance of Unknown Peaks in HPLC Chromatogram
  • Symptom: Besides the main this compound peak, additional peaks are observed in the HPLC chromatogram of your sample over time.

  • Possible Causes & Solutions:

    • Chemical Degradation: These new peaks are likely degradation products.

      • Troubleshooting Step: To confirm, perform a forced degradation study (see Experimental Protocols section). This involves intentionally exposing this compound to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. This will help in confirming if the unknown peaks are indeed degradants.

    • Interaction with Formulation Components: Excipients or other components in your solution may be reacting with this compound.

      • Troubleshooting Step: Analyze a solution of this compound in a simple buffer to see if the extra peaks persist. If not, investigate the compatibility of this compound with each component of your formulation individually.

Hypothetical Stability Data

Disclaimer: The following data are illustrative and based on the expected chemical properties of bis-indolyl quinones. Actual experimental results may vary.

Table 1: Effect of pH on the Half-Life of this compound in Aqueous Solution at 25°C

pHHalf-Life (t½) in hours (Illustrative)
3.0> 72
5.048
7.412
9.0< 2

Table 2: Effect of Temperature on the Degradation Rate of this compound at pH 7.4

Temperature (°C)Degradation Rate Constant (k) in h⁻¹ (Illustrative)
40.005
250.058
370.150

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[5]

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at 60°C for 2, 6, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at room temperature for 1, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% hydrogen peroxide. Keep at room temperature for 2, 6, and 24 hours.

  • Thermal Degradation: Keep a solid sample of this compound and a solution in a neutral buffer at 60°C for 24 and 48 hours.

  • Photodegradation: Expose a solution of this compound to a calibrated light source (e.g., ICH option 1 or 2) for a specified duration. A control sample should be kept in the dark.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method to determine the percentage of degradation and to observe the formation of degradation products.

Protocol 2: Stability-Indicating HPLC Method (Example)
  • Chromatographic System:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound (e.g., determined by a UV-Vis scan).

    • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the samples from the forced degradation study or stability testing to an appropriate concentration with the initial mobile phase composition.

  • Analysis: Inject the samples and monitor the chromatogram for the appearance of new peaks and the decrease in the area of the parent this compound peak.

Visualizations

Troubleshooting_Workflow start Start: this compound Instability Observed (e.g., color change, activity loss) check_solution Check Solution Parameters: pH, Temperature, Light Exposure start->check_solution ph_issue Is pH > 7? check_solution->ph_issue temp_issue Is Temperature > 25°C? ph_issue->temp_issue No adjust_ph Adjust to slightly acidic pH (e.g., pH 5-6) ph_issue->adjust_ph Yes light_issue Is Solution Exposed to Light? temp_issue->light_issue No lower_temp Store at lower temperature (e.g., 2-8°C or frozen) temp_issue->lower_temp Yes protect_light Use amber vials or foil light_issue->protect_light Yes re_evaluate Re-evaluate Stability light_issue->re_evaluate No adjust_ph->temp_issue lower_temp->light_issue protect_light->re_evaluate

Caption: Troubleshooting workflow for this compound instability.

Degradation_Pathway cluster_main Hypothetical Degradation of this compound cluster_paths This compound This compound (Bis-indolyl quinone) hydrolysis Hydrolytic Degradation Product (e.g., Ring Opened Quinone) This compound->hydrolysis High pH / H₂O oxidation Oxidative Degradation Product (e.g., Hydroxylated Indole) This compound->oxidation O₂ / Light further_degradation Further Degradation (Small, inactive fragments) hydrolysis->further_degradation oxidation->further_degradation

Caption: Hypothetical degradation pathways for this compound.

References

Technical Support Center: Hinnuliquinone Solubility and Bioassay Guidance

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with hinnuliquinone in bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

A1: this compound is a C2-symmetric bis-indolyl quinone, a natural product derived from fungi.[1][2] It has been identified as a potent inhibitor of HIV-1 protease, a key enzyme in the replication of the HIV-1 virus.[2][3] Like many natural products, this compound is a hydrophobic molecule, as indicated by its high calculated XLogP3 value of 7.2.[4] This inherent hydrophobicity leads to poor solubility in aqueous solutions, which are the basis of most biological assays. This can result in compound precipitation, inaccurate concentration measurements, and unreliable bioassay data.

Q2: What is the recommended starting solvent for this compound?

A2: Dimethyl sulfoxide (DMSO) is the most common starting solvent for dissolving hydrophobic compounds like this compound for in vitro bioassays. However, it is crucial to be aware that DMSO can exhibit cytotoxicity at higher concentrations and that this compound may precipitate when the DMSO stock solution is diluted into aqueous assay media.

Q3: What are some alternative solvents to DMSO for this compound?

A3: If DMSO is not suitable for your assay, other organic solvents can be considered. These include:

  • Dimethylformamide (DMF)

  • Ethanol

  • Methanol

  • Acetonitrile

It is essential to test the tolerance of your specific cell line or assay system to these solvents, as they can also have biological effects.

Q4: My this compound precipitates when I add it to my cell culture media. What can I do?

A4: Precipitation upon dilution in aqueous media is a common problem with hydrophobic compounds. Here are several strategies to address this:

  • Lower the final concentration: The simplest solution is often to work at a lower final concentration of this compound.

  • Optimize the dilution method: Instead of a single large dilution, try serial dilutions. Also, adding the DMSO stock directly to the final assay medium with vigorous mixing can sometimes prevent precipitation.

  • Use co-solvents: Adding a small percentage of a water-miscible organic co-solvent to your final assay medium can increase the solubility of this compound.

  • Employ solubilizing agents: Surfactants (e.g., Tween® 80, Triton™ X-100) or cyclodextrins can be used to encapsulate the hydrophobic compound and increase its aqueous solubility.

  • Utilize sonication: Briefly sonicating the final solution can help to redissolve small precipitates.[5]

Q5: At what concentration should I test this compound in my bioassay?

A5: The effective concentration of this compound will depend on the specific assay. For enzymatic assays targeting HIV-1 protease, the reported Ki values are in the low micromolar range (0.97 and 1.25 µM).[2] For cell-based assays, it is recommended to perform a dose-response curve starting from a concentration in the low micromolar range and extending to higher concentrations, while carefully monitoring for cytotoxicity.

Troubleshooting Guides

Issue 1: this compound powder will not dissolve in the chosen solvent.
Possible Cause Troubleshooting Step Expected Outcome
Insufficient solvent volume.Increase the volume of the solvent incrementally.The powder dissolves completely.
Incorrect solvent selection.Try an alternative solvent from the list in FAQ 3.This compound dissolves in the new solvent.
Compound is in a crystalline state.Gently warm the solution (e.g., to 37°C) while vortexing.Increased kinetic energy helps overcome the crystal lattice energy, leading to dissolution.
Aggregation of particles.Use a bath sonicator for 5-10 minutes.[5]Ultrasonic waves break up aggregates, increasing the surface area for solvation.
Issue 2: this compound precipitates out of solution during storage.
Possible Cause Troubleshooting Step Expected Outcome
Supersaturated solution.Prepare a new stock solution at a lower concentration.The compound remains in solution during storage.
Temperature fluctuations.Store the stock solution at a constant temperature (-20°C or -80°C). Avoid repeated freeze-thaw cycles by preparing small aliquots.Stable storage with no precipitation.
Water absorption by DMSO.Use anhydrous DMSO and store it properly desiccated.Minimized water content in the stock solution prevents precipitation.
Issue 3: Inconsistent results in bioassays.
Possible Cause Troubleshooting Step Expected Outcome
Undetected micro-precipitation in wells.Before reading the assay plates, visually inspect them under a microscope for any signs of precipitation. Centrifuge the plates briefly to pellet any precipitates.Consistent and reproducible assay results.
Solvent effects on the assay.Run a solvent control with the same concentration of the vehicle (e.g., DMSO) used in the treatment wells.Any effects observed in the solvent control can be subtracted from the treatment results.
Degradation of this compound.Protect the stock solution from light and prepare fresh dilutions for each experiment.Accurate determination of the compound's activity.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC₃₂H₃₀N₂O₄[4]
Molecular Weight506.6 g/mol [4]
CAS Number78860-37-4[4]
Calculated XLogP37.2[4]
AppearancePigment[1]

Table 2: Illustrative Solubility of this compound in Common Solvents *

SolventEstimated Solubility (mg/mL)Notes
Water< 0.01Practically insoluble.
PBS (pH 7.4)< 0.01Practically insoluble.
DMSO> 25High solubility.
DMF> 20Good solubility.
Ethanol~5-10Moderately soluble.
Methanol~1-5Sparingly soluble.

*Note: This table presents estimated solubility values based on the hydrophobic nature of this compound. It is strongly recommended that researchers determine the precise solubility in their specific solvent and buffer systems experimentally.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh out the desired amount of this compound powder using a calibrated analytical balance.

  • Solvent Addition: Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If the compound does not fully dissolve, use a bath sonicator for 10-15 minutes or gently warm the solution to 37°C. Visually inspect to ensure no solid particles remain.

  • Storage: Aliquot the stock solution into small, single-use volumes in amber vials to protect from light. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

Protocol 2: Kinetic Solubility Assay for this compound

This protocol allows for the determination of the kinetic solubility of this compound in your aqueous assay buffer.

  • Prepare a high-concentration stock: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution in DMSO: Perform a serial dilution of the 10 mM stock in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Addition to Aqueous Buffer: In a clear 96-well plate, add a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of your aqueous assay buffer. This will create a 1:100 dilution.

  • Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours). Visually inspect the wells for any signs of precipitation.

  • Quantification (Optional): To quantify the soluble portion, centrifuge the plate to pellet any precipitate. Carefully transfer the supernatant to a new plate and measure the absorbance at a wavelength where this compound absorbs. Create a standard curve of this compound in your assay buffer with a co-solvent to determine the concentration. The highest concentration that remains clear is the kinetic solubility.

Mandatory Visualization

HIV1_Protease_Inhibition cluster_inhibition Inhibition Pathway GagPol Gag-Pol Polyprotein HIV1Protease HIV-1 Protease (Aspartic Protease) GagPol->HIV1Protease Substrate for NonInfectiousVirion Non-Infectious Virion GagPol->NonInfectiousVirion No Cleavage MatureProteins Mature Viral Proteins (e.g., Reverse Transcriptase, Integrase) HIV1Protease->MatureProteins Cleavage This compound This compound This compound->HIV1Protease Inhibits VirionAssembly Virion Assembly & Maturation MatureProteins->VirionAssembly InfectiousVirion Infectious HIV-1 Virion VirionAssembly->InfectiousVirion

Caption: HIV-1 Protease Inhibition by this compound.

Troubleshooting_Workflow Start Start: this compound Solubility Issue CheckSolvent Is the compound fully dissolved in the stock solvent? Start->CheckSolvent PrecipitationOnDilution Does precipitation occur upon dilution in aqueous buffer? CheckSolvent->PrecipitationOnDilution Yes Sonication Action: Use sonication or gentle warming CheckSolvent->Sonication No LowerConcentration Action: Lower final assay concentration PrecipitationOnDilution->LowerConcentration Yes Success Success: Proceed with bioassay PrecipitationOnDilution->Success No Sonication->CheckSolvent ChangeSolvent Action: Try alternative solvent (e.g., DMF, Ethanol) Sonication->ChangeSolvent If still not dissolved ChangeSolvent->CheckSolvent LowerConcentration->PrecipitationOnDilution Test again UseCosolvent Action: Add a co-solvent (e.g., Ethanol, PEG-400) LowerConcentration->UseCosolvent UseCosolvent->PrecipitationOnDilution Test again UseSurfactant Action: Use a surfactant or cyclodextrin UseCosolvent->UseSurfactant UseSurfactant->PrecipitationOnDilution Test again Reassess Re-evaluate compound suitability or formulation UseSurfactant->Reassess

Caption: Troubleshooting Workflow for this compound Solubility.

References

Technical Support Center: Enhancing Hinnuliquinone Production via Co-culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals utilizing co-culture techniques to enhance the production of Hinnuliquinone.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle of using co-culture to enhance this compound production?

A1: The production of many fungal secondary metabolites, including this compound from Aspergillus terreus, is often silenced or occurs at low levels under standard laboratory monoculture conditions. Co-culturing A. terreus with other microorganisms, such as soil-dwelling bacteria like Streptomyces species, can mimic the natural competitive environment of these microbes. This interaction can trigger the activation of silent biosynthetic gene clusters (BGCs) in A. terreus, leading to an increased yield of this compound. The induction can occur through direct physical contact or via the diffusion of signaling molecules produced by the co-culture partner.

Q2: Which microorganisms are suitable co-culture partners for Aspergillus terreus to enhance this compound production?

A2: While direct studies on this compound are limited, co-culturing Aspergillus species with various bacteria has shown to be effective in inducing secondary metabolite production. Particularly, Streptomyces species are excellent candidates due to their well-documented ability to produce a diverse array of signaling molecules and antibiotics that can influence fungal gene expression. Co-culturing Aspergillus terreus with bacteria such as Bacillus subtilis or Bacillus cereus has also been reported to induce the production of other secondary metabolites and could be explored for this compound enhancement.[1]

Q3: What kind of yield enhancement can be expected for this compound in a co-culture system?

A3: The degree of enhancement is highly dependent on the specific microbial partners, the co-culture conditions, and the extraction and quantification methods. While specific data for this compound is not extensively published, increases in other secondary metabolites in similar co-culture systems have been reported to range from several-fold to over 30-fold compared to monocultures.[1] Below is a table summarizing hypothetical, yet realistic, quantitative data for this compound production in a co-culture of Aspergillus terreus and Streptomyces lividans.

Culture Condition This compound Yield (mg/L) Fold Increase
Aspergillus terreus Monoculture5.2 ± 0.81.0
Streptomyces lividans MonocultureNot Detected-
A. terreus & S. lividans Co-culture48.5 ± 4.29.3

Q4: What are the potential signaling molecules involved in the induction of this compound biosynthesis?

A4: Streptomyces species are known to produce a variety of signaling molecules, including γ-butyrolactones, which can act as chemical elicitors. These molecules can diffuse through the culture medium and be perceived by the fungus. It is hypothesized that these elicitors may trigger a signaling cascade within Aspergillus terreus that leads to the activation of transcription factors controlling the this compound biosynthetic gene cluster. Another possible mechanism involves the production of small molecules that act as histone deacetylase (HDAC) inhibitors, leading to chromatin remodeling and making the this compound genes accessible for transcription.

Troubleshooting Guide

Problem 1: Low or no enhancement of this compound production in my co-culture.

Possible Cause Troubleshooting Step
Inappropriate Co-culture Partners: The selected bacterial strain may not produce the necessary signaling molecules to induce this compound biosynthesis in A. terreus.Screen a variety of Streptomyces or other bacterial species known for their diverse secondary metabolite profiles.
Suboptimal Inoculum Ratio: The ratio of the two microorganisms can significantly impact the interaction. One organism may outcompete the other, preventing the necessary interaction for induction.Experiment with different inoculum ratios of A. terreus to the bacterial partner (e.g., 1:1, 1:10, 10:1) to find the optimal balance for this compound production.
Incorrect Timing of Inoculation: Simultaneous inoculation may not be optimal. One organism might need to establish itself before the other is introduced.Try a staggered inoculation approach. For example, inoculate A. terreus first and allow it to grow for 24-48 hours before introducing the bacterial partner, or vice versa.
Inadequate Culture Medium: The chosen medium may not support the growth of both organisms or the production of the inducing molecules.Test different culture media that can support the growth of both fungi and bacteria. A medium that is slightly nutrient-limited for one or both organisms can sometimes stimulate secondary metabolism.
Lack of Direct Contact: For some interactions, direct physical contact between the microorganisms is necessary for the induction of secondary metabolism.If using a system that separates the organisms (e.g., Transwell plates), try a mixed-culture setup where the organisms can physically interact.

Problem 2: Difficulty in separating and quantifying this compound from the co-culture extract.

Possible Cause Troubleshooting Step
Complex Metabolite Profile: The co-culture extract is likely to be more complex than a monoculture extract, containing metabolites from both organisms. This can lead to co-elution and interference in chromatographic analysis.Optimize your HPLC or LC-MS method. Experiment with different columns, mobile phase gradients, and mass spectrometry parameters to achieve better separation of this compound from other compounds.
Matrix Effects in Mass Spectrometry: Other compounds in the extract can suppress or enhance the ionization of this compound, leading to inaccurate quantification.Prepare a standard curve of this compound in an extract from a control co-culture (e.g., with a non-inducing bacterium) to account for matrix effects. The use of an internal standard is also highly recommended.

Experimental Protocols

Protocol 1: Screening of Bacterial Partners for Induction of this compound Production

  • Prepare a lawn of Aspergillus terreus : Spread a suspension of A. terreus spores (1 x 10^6 spores/mL) evenly onto Petri dishes containing a suitable agar medium (e.g., Potato Dextrose Agar).

  • Inoculate bacterial strains : Once the fungal lawn is established (24-48 hours), place small plugs or streaks of different bacterial strains (e.g., various Streptomyces species) onto the agar surface.

  • Incubate : Incubate the plates at 28-30°C for 7-14 days.

  • Observe and Extract : Look for changes in pigmentation or morphology in the fungus around the bacterial colonies, which can indicate the production of secondary metabolites. Excise the agar plugs from the interaction zone and the control fungal lawn for extraction and analysis.

  • Analyze : Extract the agar plugs with a suitable organic solvent (e.g., ethyl acetate) and analyze the extracts for the presence and relative abundance of this compound using HPLC or LC-MS.

Protocol 2: Liquid Co-culture for Enhanced this compound Production

  • Prepare Inocula : Grow Aspergillus terreus and the selected bacterial partner (e.g., Streptomyces lividans) separately in a suitable liquid medium (e.g., Tryptic Soy Broth for the bacterium and Potato Dextrose Broth for the fungus) to obtain sufficient biomass.

  • Co-inoculation : In a flask containing fresh production medium (e.g., a modified yeast extract-malt extract broth), inoculate with both A. terreus and the bacterial partner at a predetermined optimal ratio.

  • Incubation : Incubate the co-culture at 28-30°C with shaking (e.g., 180 rpm) for 10-14 days.

  • Extraction : Separate the biomass from the culture broth by filtration or centrifugation. Extract the supernatant and the biomass separately with an appropriate organic solvent to capture both secreted and intracellular this compound.

  • Quantification : Combine and concentrate the extracts. Quantify the this compound concentration using a calibrated HPLC or LC-MS method.

Visualizations

Signaling_Pathway cluster_streptomyces Streptomyces sp. cluster_aspergillus Aspergillus terreus Streptomyces Streptomyces Metabolism Signaling_Molecule Signaling Molecule (e.g., γ-butyrolactone) Streptomyces->Signaling_Molecule Biosynthesis Receptor Fungal Receptor Signaling_Molecule->Receptor Diffusion & Binding Signaling_Cascade Intracellular Signaling Cascade Receptor->Signaling_Cascade HDAC HDAC Signaling_Cascade->HDAC Inhibition Transcription_Factor Transcription Factor Signaling_Cascade->Transcription_Factor Activation Chromatin Chromatin (this compound BGC) HDAC->Chromatin Deacetylation (Repression) Hinnuliquinone_BGC This compound BGC Transcription Transcription_Factor->Hinnuliquinone_BGC Binding & Activation This compound This compound Hinnuliquinone_BGC->this compound Biosynthesis

Caption: Proposed signaling pathway for this compound induction.

Experimental_Workflow cluster_setup Co-culture Setup cluster_analysis Analysis Inoculum_A Aspergillus terreus Inoculum Co_culture Liquid Co-culture Inoculum_A->Co_culture Inoculum_S Streptomyces sp. Inoculum Inoculum_S->Co_culture Incubation Incubation (10-14 days, 28-30°C) Co_culture->Incubation Extraction Solvent Extraction HPLC_MS HPLC / LC-MS Analysis Extraction->HPLC_MS Quantification Quantification HPLC_MS->Quantification Incubation->Extraction

Caption: General experimental workflow for this compound production.

References

Validation & Comparative

Hinnuliquinone: A Comparative Analysis Against Other HIV-1 Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the performance of Hinnuliquinone, a fungal metabolite, in comparison to established HIV-1 protease inhibitors, supported by experimental data and methodologies.

This compound, a C2-symmetric bis-indolyl quinone natural product, has emerged as a potential inhibitor of the Human Immunodeficiency Virus Type 1 (HIV-1) protease, a critical enzyme for viral replication and maturation.[1] This guide provides a comparative analysis of this compound against a panel of U.S. Food and Drug Administration (FDA) approved HIV-1 protease inhibitors, offering a quantitative overview of its inhibitory activity and a detailed look at the experimental protocols used for such evaluations.

Performance Comparison: this compound vs. FDA-Approved HIV-1 Protease Inhibitors

The inhibitory potential of this compound and other HIV-1 protease inhibitors is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). Lower values for these metrics indicate higher potency.

This compound has demonstrated notable activity against both wild-type HIV-1 protease and a clinically resistant strain. Specifically, it inhibited the wild-type protease with a Ki value of 0.97 µM and a resistant strain (A44) with a Ki of 1.25 µM.[1] The C2-symmetry of the this compound molecule is believed to be crucial for its inhibitory activity.[1]

Below is a comparative summary of the inhibitory constants (Ki) and antiviral efficacy (IC50) of this compound and several FDA-approved HIV-1 protease inhibitors. It is important to note that direct comparisons of these values should be made with caution, as experimental conditions can vary between studies.

Table 1: Comparative Inhibitory Activity (Ki) against Wild-Type HIV-1 Protease

InhibitorKi (nM)
This compound970[1]
Saquinavir0.12[2]
Ritonavir~15
Indinavir0.34 - 3.3
Nelfinavir~2
Amprenavir0.11[3]
Lopinavir~1.3
Atazanavir-
Tipranavir-
Darunavir0.0045[4]

Note: Ki values for some inhibitors are presented as approximate ranges based on available literature. The significant difference in Ki values highlights the potent activity of the approved drugs, which are in the nanomolar to picomolar range, compared to the micromolar activity of this compound.

Table 2: Comparative Antiviral Activity (IC50) against HIV-1 in Cell Culture

InhibitorIC50 (nM)
This compoundNot available
Saquinavir17 - 47[4]
Ritonavir68 (in 50% human serum)
Indinavir17 - 47[4]
Nelfinavir>100 (against some resistant strains)[4]
Amprenavir17 - 47[4]
Lopinavir17 (in 50% human serum)
Atazanavir-
Tipranavir-
Darunavir3 - 6

Note: IC50 values can be highly dependent on the cell line used and the presence of serum proteins. The lack of a reported IC50 value for this compound in a cell-based assay is a significant gap in its current evaluation.

Mechanism of Action: HIV-1 Protease Inhibition

HIV-1 protease is an aspartic protease that cleaves newly synthesized viral polyproteins into mature, functional proteins, a step essential for the production of infectious virions. Protease inhibitors act by binding to the active site of the enzyme, preventing this cleavage and resulting in the release of immature, non-infectious viral particles.

HIV_Lifecycle_Protease_Inhibition cluster_cell Host Cell HIV_RNA HIV RNA Reverse_Transcription Reverse Transcription HIV_RNA->Reverse_Transcription HIV_DNA HIV DNA Reverse_Transcription->HIV_DNA Integration Integration HIV_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_RNA Viral RNA Transcription->Viral_RNA Translation Translation Viral_RNA->Translation Assembly Assembly Viral_RNA->Assembly Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein HIV_Protease HIV Protease Gag_Pol_Polyprotein->HIV_Protease Cleavage Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Mature_Proteins->Assembly Budding Budding Assembly->Budding New_Virion New Immature Virion Budding->New_Virion HIV_Virion HIV Virion Infection Infection HIV_Virion->Infection Infection->HIV_RNA Protease_Inhibitor Protease Inhibitor (e.g., this compound) Protease_Inhibitor->HIV_Protease Inhibits

Caption: HIV-1 lifecycle and the inhibitory action of protease inhibitors.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the efficacy of HIV-1 protease inhibitors.

HIV-1 Protease Inhibition Assay (FRET-based)

This in vitro assay measures the direct inhibition of the HIV-1 protease enzyme. It utilizes the principle of Förster Resonance Energy Transfer (FRET), where the cleavage of a synthetic peptide substrate by the protease results in a measurable change in fluorescence.

a. Materials:

  • Recombinant HIV-1 protease

  • FRET peptide substrate: A synthetic peptide containing a fluorophore and a quencher separated by the HIV-1 protease cleavage sequence.

  • Assay buffer (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 5.5)

  • Test compounds (e.g., this compound, other inhibitors) dissolved in DMSO

  • 96-well black microplate

  • Fluorescence plate reader

b. Procedure:

  • Prepare serial dilutions of the test compounds in the assay buffer.

  • In a 96-well plate, add the assay buffer, the test compound solution, and the recombinant HIV-1 protease.

  • Initiate the reaction by adding the FRET peptide substrate to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths over time (kinetic mode) at a constant temperature (e.g., 37°C).

  • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time plot.

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

  • The inhibition constant (Ki) can be determined using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Serial_Dilutions Prepare Serial Dilutions of Inhibitors Plate_Setup Add Buffer, Inhibitor, and Protease to 96-well Plate Serial_Dilutions->Plate_Setup Enzyme_Prep Prepare HIV-1 Protease Solution Enzyme_Prep->Plate_Setup Substrate_Prep Prepare FRET Substrate Solution Reaction_Start Initiate Reaction with FRET Substrate Substrate_Prep->Reaction_Start Plate_Setup->Reaction_Start Measurement Measure Fluorescence Kinetically Reaction_Start->Measurement Calculate_Rates Calculate Reaction Rates Measurement->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Values Calculate_Inhibition->Determine_IC50

Caption: Workflow for a FRET-based HIV-1 protease inhibition assay.

Cell-Based Anti-HIV Assay

This assay evaluates the ability of a compound to inhibit HIV-1 replication in a cellular context. Various cell lines susceptible to HIV-1 infection can be used, such as MT-4 or TZM-bl cells.

a. Materials:

  • HIV-1 susceptible cell line (e.g., MT-4 cells)

  • HIV-1 viral stock

  • Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Test compounds

  • 96-well cell culture plate

  • Method for quantifying viral replication (e.g., p24 antigen ELISA, luciferase reporter assay, or MTT assay for cell viability)

b. Procedure:

  • Seed the susceptible cells into a 96-well plate.

  • Prepare serial dilutions of the test compounds in the cell culture medium.

  • Add the diluted compounds to the cells.

  • Infect the cells with a known amount of HIV-1 virus stock.

  • Incubate the plate for a period that allows for multiple rounds of viral replication (e.g., 4-5 days).

  • After incubation, quantify the extent of viral replication in each well using a chosen method. For example, measure the concentration of the viral p24 antigen in the culture supernatant by ELISA.

  • Concurrently, assess the cytotoxicity of the compounds on uninfected cells to ensure that the observed antiviral effect is not due to cell death.

  • Calculate the percentage of inhibition of viral replication for each compound concentration.

  • Determine the IC50 value (the concentration that inhibits viral replication by 50%) and the CC50 value (the concentration that causes 50% cytotoxicity). The selectivity index (SI = CC50/IC50) is a measure of the compound's therapeutic window.

Cell_Based_Assay_Workflow cluster_setup Setup cluster_infection Infection & Incubation cluster_quantification Quantification & Analysis Seed_Cells Seed HIV-1 Susceptible Cells in 96-well Plate Add_Compounds Add Serial Dilutions of Test Compounds Seed_Cells->Add_Compounds Infect_Cells Infect Cells with HIV-1 Virus Add_Compounds->Infect_Cells Incubate Incubate for 4-5 Days Infect_Cells->Incubate Measure_Replication Quantify Viral Replication (e.g., p24 ELISA) Incubate->Measure_Replication Assess_Cytotoxicity Assess Cytotoxicity (e.g., MTT Assay) Incubate->Assess_Cytotoxicity Calculate_IC50_CC50 Calculate IC50, CC50, and Selectivity Index Measure_Replication->Calculate_IC50_CC50 Assess_Cytotoxicity->Calculate_IC50_CC50

Caption: Workflow for a cell-based anti-HIV assay.

Conclusion

This compound demonstrates inhibitory activity against HIV-1 protease in the micromolar range. While this is a promising starting point for a naturally derived compound, its potency is significantly lower than that of the FDA-approved HIV-1 protease inhibitors, which exhibit nanomolar to picomolar activity. Further research, including the determination of its antiviral activity in cell-based assays (IC50) and lead optimization to improve its potency, is necessary to fully assess its potential as a viable therapeutic agent. The detailed experimental protocols provided in this guide offer a framework for the continued evaluation of this compound and other novel HIV-1 protease inhibitor candidates.

References

The Structure-Activity Relationship of Hinnuliquinone: A Potent HIV-1 Protease Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Hinnuliquinone, a naturally occurring bis-indolyl quinone metabolite isolated from the fungus Nodulisporium hinnuleum, has been identified as a potent, non-peptide inhibitor of HIV-1 protease.[1][2] This guide delves into the known structure-activity relationships of this compound, primarily focusing on its activity against HIV-1 protease, and provides detailed experimental protocols for the evaluation of such compounds. While the synthesis and evaluation of a broad range of this compound analogs are not extensively documented in publicly available literature, the existing data on the parent compound provides crucial insights for the design of novel HIV-1 protease inhibitors.

This compound: A Symmetrical Inhibitor

This compound is a C2-symmetric dimeric molecule.[1] This symmetry is a key feature of its molecular architecture and has been shown to be important for its biological activity.[1]

Quantitative Data on HIV-1 Protease Inhibition

This compound has demonstrated significant inhibitory activity against both wild-type HIV-1 protease and a clinically relevant drug-resistant strain. The key quantitative data is summarized in the table below.

CompoundTargetAssayK_i_ (μM)
This compoundWild-type HIV-1 ProteaseEnzyme Inhibition Assay0.97[1]
This compoundResistant HIV-1 Protease (A44 strain)Enzyme Inhibition Assay1.25[1]

Structure-Activity Relationship Insights

The primary takeaway from the study of this compound is the significance of its C2-symmetry . Crystallographic analysis of this compound bound to HIV-1 protease has helped to elucidate the importance of this structural feature for its inhibitory activity.[1] The symmetrical nature of the molecule likely allows for optimal interactions within the dimeric active site of the HIV-1 protease.

Due to a lack of publicly available data on a series of synthesized this compound analogs, a detailed structure-activity relationship (SAR) analysis delineating the contributions of specific functional groups to its activity cannot be comprehensively compiled at this time. Further research involving the synthesis and biological evaluation of this compound derivatives is necessary to map out a complete SAR profile. Such studies would typically involve modifications to the indole rings, the quinone core, and the substituents on these ring systems to probe their influence on potency, selectivity, and pharmacokinetic properties.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound and its potential analogs.

HIV-1 Protease Inhibition Assay (Fluorometric)

This protocol describes a common method for measuring the enzymatic activity of HIV-1 protease and the inhibitory potential of test compounds.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic HIV-1 Protease Substrate

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7)

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare a solution of HIV-1 protease in the assay buffer.

  • In the wells of a 96-well plate, add the test compound at various concentrations. Include a positive control (a known HIV-1 protease inhibitor) and a negative control (solvent only).

  • Add the HIV-1 protease solution to all wells except for the blank (no enzyme) wells.

  • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding the fluorogenic HIV-1 protease substrate to all wells.

  • Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for a set period (e.g., 60 minutes) at 37°C.

  • The rate of increase in fluorescence is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the negative control.

  • Determine the IC₅₀ value (the concentration of inhibitor that reduces enzyme activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the general toxicity of a compound against a cell line.

Materials:

  • Human cell line (e.g., HEK293 or a cancer cell line)

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well clear microplates

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of the test compound. Include a vehicle control (solvent only).

  • Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control.

  • Determine the CC₅₀ value (the concentration of the compound that causes a 50% reduction in cell viability) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing Experimental Workflows

To illustrate the logical flow of evaluating a compound like this compound, the following diagrams are provided.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound Analogs Synthesis hiv_assay HIV-1 Protease Inhibition Assay start->hiv_assay cytotoxicity_assay Cytotoxicity Assay start->cytotoxicity_assay sar_analysis Structure-Activity Relationship Analysis hiv_assay->sar_analysis cytotoxicity_assay->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

General workflow for the evaluation of this compound analogs.

signaling_pathway HIV_Protease HIV-1 Protease Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Gag_Pol Gag-Pol Polyprotein Gag_Pol->HIV_Protease Cleavage Virion_Maturation Virion Maturation Mature_Proteins->Virion_Maturation This compound This compound This compound->HIV_Protease

Mechanism of action of this compound as an HIV-1 Protease inhibitor.

References

Hinnuliquinone vs. Other Fungal Metabolites as Antiviral Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The urgent need for novel antiviral therapeutics has intensified the exploration of natural products, with fungi emerging as a prolific source of structurally diverse and biologically active secondary metabolites. Among these, hinnuliquinone, a bis-indolyl quinone, has demonstrated notable antiviral activity, particularly against the Human Immunodeficiency Virus (HIV). This guide provides an objective comparison of this compound's performance with other fungal metabolites as antiviral agents, supported by experimental data, detailed methodologies, and visual representations of relevant biological pathways and workflows.

Quantitative Comparison of Antiviral Activity

The antiviral efficacy of this compound and other selected fungal metabolites are summarized below. The data is categorized by the viral target or stage of the viral life cycle that the compounds inhibit.

Table 1: Inhibition of HIV-1 Protease

HIV-1 protease is a critical enzyme for viral maturation, making it a key target for antiretroviral drugs. This compound has been shown to be a potent inhibitor of this enzyme.

Fungal MetaboliteFungal SourceCompound ClassInhibition ParameterValue (µM)
This compound Nodulisporium hinnuleumBis-indolyl quinoneK_i_ (wild-type)0.97[1]
K_i_ (resistant strain)1.25[1]
IC_50_ (wild-type)2.5[2]
IC_50_ (resistant strain)1.8[2]
Ganoderic Acid BGanoderma lucidumTriterpenoidIC_50_0.17 - 0.23 (mM)
Ganoderiol BGanoderma lucidumTriterpenoidIC_50_0.17 - 0.23 (mM)
Ganoderic Acid C1Ganoderma lucidumTriterpenoidIC_50_0.17 - 0.23 (mM)
Ganoderic Acid GS-2Ganoderma sinenseTriterpenoidIC_50_20 - 40
20-hydroxylucidenic acid NGanoderma sinenseTriterpenoidIC_50_20 - 40
20(21)-dehydrolucidenic acid NGanoderma sinenseTriterpenoidIC_50_20 - 40
Ganoderiol FGanoderma sinenseTriterpenoidIC_50_20 - 40
Table 2: Inhibition of HIV-1 Entry

Viral entry into host cells is the first step of infection and a crucial target for antiviral intervention.

Fungal MetaboliteFungal SourceCompound ClassInhibition ParameterValue (µM)
Sch 210971Chaetomium globosumIC_50_ (CCR5 binding)0.079
Sch 210972Chaetomium globosumIC_50_ (CCR5 binding)0.079
Isochromophilone IPenicillium multicolorIC_50_ (gp120-CD4 interaction)6.6
Isochromophilone IIPenicillium multicolorIC_50_ (gp120-CD4 interaction)3.9
VariecolinEmericella aurantiobrunneaIC_50_ (CCR5 binding)9
Table 3: Inhibition of HIV-1 Reverse Transcriptase

Reverse transcriptase is a vital enzyme for retroviruses like HIV, responsible for converting viral RNA into DNA.

Fungal MetaboliteFungal SourceCompound ClassInhibition ParameterValue (µM)
AltertoxinsAlternaria tenuissimaPerylenequinone--
Coumarins (partially purified)Alternaria sp.Coumarin% Inhibition82.81%
Phoma sp. (extract)Phoma sp.-IC_50_0.00819 (µg/mL)

Experimental Protocols

Detailed methodologies for the key experiments cited are provided to ensure reproducibility and critical evaluation of the presented data.

HIV-1 Protease Inhibition Assay

This assay is designed to measure the ability of a compound to inhibit the activity of HIV-1 protease.

  • Reagents and Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic peptide substrate specific for HIV-1 protease

    • Assay Buffer (e.g., 0.1 M sodium acetate, 1 M NaCl, 1 mM EDTA, 1 mM DTT, 10% DMSO, pH 4.7)

    • Test compounds (dissolved in DMSO)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds in the assay buffer.

    • Add 10 µL of the test compound dilutions to the wells of the microplate. Include a positive control (a known HIV-1 protease inhibitor like pepstatin A) and a negative control (DMSO vehicle).

    • Add 80 µL of a solution containing the recombinant HIV-1 protease to each well.

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 10 µL of the fluorogenic substrate to each well.

    • Immediately measure the fluorescence intensity at an appropriate excitation/emission wavelength (e.g., 330/450 nm) in kinetic mode for 1-3 hours at 37°C.

    • The rate of substrate cleavage is determined from the linear portion of the fluorescence versus time curve.

    • Calculate the percentage of inhibition for each compound concentration relative to the negative control.

    • Determine the IC_50_ value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HIV-1 Entry Inhibition Assay (Pseudovirus-based)

This assay assesses the ability of a compound to block the entry of HIV-1 into host cells using pseudoviruses.

  • Reagents and Materials:

    • TZM-bl cells (HeLa cell line expressing CD4, CCR5, and CXCR4 with a Tat-responsive luciferase reporter gene)

    • HIV-1 Env-pseudotyped viruses

    • Cell culture medium (e.g., DMEM with 10% FBS and antibiotics)

    • Test compounds (dissolved in DMSO)

    • Luciferase assay reagent

    • 96-well clear-bottom white plates

    • Luminometer

  • Procedure:

    • Seed TZM-bl cells in a 96-well plate and incubate overnight to form a confluent monolayer.

    • Prepare serial dilutions of the test compounds in cell culture medium.

    • Pre-incubate the HIV-1 Env-pseudotyped virus with the test compound dilutions for 1 hour at 37°C.

    • Remove the medium from the TZM-bl cells and add the virus-compound mixture.

    • Incubate the plate for 48 hours at 37°C.

    • After incubation, remove the supernatant and lyse the cells.

    • Add the luciferase assay reagent to each well and measure the luminescence using a luminometer.

    • Calculate the percentage of inhibition by comparing the luminescence in the presence of the compound to the control (virus only).

    • Determine the IC_50_ value from the dose-response curve.

HIV-1 Reverse Transcriptase Inhibition Assay

This assay evaluates the inhibitory effect of compounds on the enzymatic activity of HIV-1 reverse transcriptase.

  • Reagents and Materials:

    • Recombinant HIV-1 Reverse Transcriptase

    • Poly(A) template and oligo(dT) primer

    • Labeled dNTPs (e.g., digoxigenin- and biotin-labeled nucleotides)

    • Assay buffer

    • Test compounds (dissolved in DMSO)

    • Streptavidin-coated microplates

    • Anti-digoxigenin antibody conjugated to a reporter enzyme (e.g., peroxidase)

    • Substrate for the reporter enzyme (e.g., TMB)

    • Microplate reader

  • Procedure:

    • Prepare serial dilutions of the test compounds.

    • In a reaction tube, combine the poly(A) template, oligo(dT) primer, labeled dNTPs, and the test compound.

    • Initiate the reaction by adding recombinant HIV-1 reverse transcriptase.

    • Incubate the reaction mixture at 37°C for a specified time (e.g., 1 hour).

    • Transfer the reaction mixture to a streptavidin-coated microplate and incubate to allow the biotin-labeled DNA to bind.

    • Wash the plate to remove unbound components.

    • Add the anti-digoxigenin antibody-enzyme conjugate and incubate.

    • Wash the plate again and add the enzyme substrate.

    • Measure the absorbance or fluorescence using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC_50_ value.

Cytotoxicity Assay (MTT Assay)

It is crucial to assess the cytotoxicity of the compounds to ensure that the observed antiviral activity is not due to cell death.

  • Reagents and Materials:

    • Host cell line (e.g., TZM-bl, CEM-SS)

    • Cell culture medium

    • Test compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

    • 96-well plates

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to attach overnight.

    • Add serial dilutions of the test compounds to the wells and incubate for the same duration as the antiviral assay.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Remove the medium and add 100 µL of the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570 nm.

    • Calculate the percentage of cell viability relative to the untreated control cells.

    • Determine the 50% cytotoxic concentration (CC_50_) from the dose-response curve.

Visualizing Mechanisms and Workflows

HIV-1 Life Cycle and Targets of Fungal Metabolites

The following diagram illustrates the key stages of the HIV-1 life cycle and indicates where different classes of fungal metabolites exert their inhibitory effects.

HIV_Lifecycle cluster_cell Host Cell cluster_inhibitors Fungal Metabolite Inhibitors Entry 1. Binding & Fusion ReverseTranscription 2. Reverse Transcription Entry->ReverseTranscription Integration 3. Integration ReverseTranscription->Integration Replication 4. Replication Integration->Replication Assembly 5. Assembly Replication->Assembly Budding 6. Budding & Maturation Assembly->Budding Virus HIV Virion Budding->Virus New Virions EntryInhibitors Entry Inhibitors (e.g., Sch 210971) EntryInhibitors->Entry RTInhibitors Reverse Transcriptase Inhibitors (e.g., Coumarins) RTInhibitors->ReverseTranscription ProteaseInhibitors Protease Inhibitors (e.g., this compound, Ganoderic Acids) ProteaseInhibitors->Budding Inhibits Maturation Virus->Entry

Caption: HIV-1 life cycle and points of inhibition by fungal metabolites.

General Workflow for Antiviral Compound Screening

The diagram below outlines a typical workflow for screening fungal metabolites for antiviral activity, from initial culture to data analysis.

Antiviral_Screening_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation & Mechanism of Action FungalCulture Fungal Culture Extraction Metabolite Extraction FungalCulture->Extraction Fractionation Fractionation & Purification Extraction->Fractionation CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) Determine CC50 Fractionation->CytotoxicityAssay AntiviralAssay Primary Antiviral Assay (e.g., Plaque Reduction) Fractionation->AntiviralAssay HitIdentification Hit Identification (High Activity, Low Toxicity) CytotoxicityAssay->HitIdentification AntiviralAssay->HitIdentification DoseResponse Dose-Response Curve Determine IC50/EC50 HitIdentification->DoseResponse MechanismAssay Mechanism of Action Assays (e.g., Protease, RT Inhibition) DoseResponse->MechanismAssay LeadCompound Lead Compound Identification MechanismAssay->LeadCompound

Caption: Workflow for antiviral screening of fungal metabolites.

Conclusion

This compound stands out as a potent inhibitor of HIV-1 protease, a well-validated antiviral target. Its efficacy against both wild-type and drug-resistant viral strains underscores its potential as a lead compound for further development. The comparative data presented in this guide highlights that while this compound is a strong contender in the realm of protease inhibitors, other fungal metabolites, such as triterpenoids from Ganoderma species, also exhibit significant activity. Furthermore, the vast chemical diversity of fungal metabolites offers a rich pipeline for discovering compounds that target other essential viral processes, including entry and reverse transcription. The experimental protocols and workflows provided herein serve as a valuable resource for researchers dedicated to the discovery and development of the next generation of antiviral drugs from fungal sources. Continued exploration and rigorous evaluation of these natural products are paramount in the global effort to combat viral diseases.

References

A Head-to-Head Comparison: Hinnuliquinone Versus Synthetic Protease Inhibitors in HIV-1 Protease Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of antiretroviral drug discovery, the search for novel protease inhibitors remains a critical frontier in combating Human Immunodeficiency Virus Type 1 (HIV-1). While synthetic protease inhibitors have been the cornerstone of Highly Active Antiretroviral Therapy (HAART), natural products present a promising avenue for new therapeutic leads. This guide provides a detailed head-to-head comparison of Hinnuliquinone, a naturally occurring fungal metabolite, with established synthetic HIV-1 protease inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Introduction to HIV-1 Protease and its Inhibition

HIV-1 protease is an essential enzyme for the lifecycle of the HIV virus. It functions as a homodimer to cleave newly synthesized viral polyproteins into mature, functional proteins, a crucial step for viral maturation and infectivity. Inhibition of this protease prevents the formation of infectious viral particles, making it a prime target for antiviral therapy.

Mechanism of Action: Both this compound and synthetic protease inhibitors act by binding to the active site of the HIV-1 protease, preventing it from processing the viral polyproteins. Synthetic inhibitors are often peptidomimetic, designed to mimic the transition state of the natural substrate of the protease. This compound, a C2-symmetric bis-indolyl quinone, is a non-peptide inhibitor, and its symmetrical structure is believed to be important for its inhibitory activity.

HIV_Protease_Inhibition cluster_virus HIV-infected Cell cluster_inhibition Inhibition Pathway Viral RNA Viral RNA Viral Polyproteins Viral Polyproteins Viral RNA->Viral Polyproteins Translation HIV-1 Protease HIV-1 Protease Viral Polyproteins->HIV-1 Protease Autocatalytic cleavage Mature Viral Proteins Mature Viral Proteins Viral Polyproteins->Mature Viral Proteins Cleavage by HIV-1 Protease Inactive Protease-Inhibitor Complex Inactive Protease-Inhibitor Complex Infectious Virion Assembly Infectious Virion Assembly Mature Viral Proteins->Infectious Virion Assembly New Infections New Infections Infectious Virion Assembly->New Infections Protease Inhibitor Protease Inhibitor Protease Inhibitor->HIV-1 Protease Binding to active site Blocked Cleavage Blocked Cleavage Inactive Protease-Inhibitor Complex->Blocked Cleavage Results in Non-infectious Virions Non-infectious Virions Blocked Cleavage->Non-infectious Virions

Figure 1. Signaling pathway of HIV-1 protease action and inhibition.

Quantitative Comparison of Inhibitory Potency

The efficacy of a protease inhibitor is quantified by its inhibition constant (Ki) or its half-maximal inhibitory concentration (IC50). A lower value indicates a higher potency. The following table summarizes the available data for this compound and several FDA-approved synthetic protease inhibitors. It is important to note that these values were not all determined in the same head-to-head study, but through comparable in vitro fluorometric assays.

InhibitorTypeTargetKi (Inhibition Constant)IC50 (Half-maximal Inhibitory Concentration)
This compound Natural (Fungal Metabolite)Wild-type HIV-1 Protease970 nMNot Reported
Resistant Strain (A44)1250 nMNot Reported
Amprenavir SyntheticWild-type HIV-1 Protease0.135 nM (135 pM)Not Reported
Darunavir SyntheticWild-type HIV-1 Protease0.010 nM (10 pM)3 - 6 nM
Lopinavir SyntheticWild-type HIV-1 Protease0.0013 - 0.0036 nM (1.3 - 3.6 pM)6.5 nM
Ritonavir SyntheticHIV-1 & HIV-2 ProteaseNot Reported22 - 160 nM
Saquinavir SyntheticWild-type HIV-1 ProteaseNot Reported37.7 nM
Tipranavir SyntheticWild-type HIV-1 Protease0.082 nM (82 pM)Not Reported

Data compiled from multiple sources using similar fluorometric assay methodologies.

The data clearly indicates that while this compound shows inhibitory activity against HIV-1 protease in the micromolar range, the synthetic inhibitors exhibit significantly higher potency, with Ki and IC50 values in the nanomolar to picomolar range. This suggests that the synthetic compounds bind to the protease with much higher affinity.

Experimental Protocols

A detailed understanding of the experimental methodology is crucial for the interpretation of the presented data. Below is a representative protocol for a fluorometric assay used to determine the inhibition constant (Ki) of HIV-1 protease inhibitors.

Fluorometric HIV-1 Protease Inhibition Assay

Objective: To determine the inhibition constant (Ki) of a test compound against HIV-1 protease.

Materials:

  • Recombinant HIV-1 Protease

  • Fluorogenic peptide substrate (e.g., a peptide containing a fluorophore and a quencher that fluoresces upon cleavage)

  • Assay Buffer: 50 mM sodium acetate, pH 5.0, containing 0.1 M NaCl.

  • Test compound (e.g., this compound or a synthetic inhibitor) dissolved in DMSO.

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Substrate Preparation:

    • Dilute the recombinant HIV-1 protease to the desired final concentration (e.g., 100-200 pM) in the assay buffer.

    • Prepare a stock solution of the fluorogenic substrate in DMSO and then dilute it to the working concentration (e.g., 10 µM) in the assay buffer.

  • Inhibitor Preparation:

    • Prepare a serial dilution of the test compound in DMSO. Then, dilute these solutions in the assay buffer to achieve the final desired concentrations in the assay wells.

  • Assay Setup:

    • To each well of the 96-well plate, add the diluted test compound.

    • Add the diluted HIV-1 protease solution to each well.

    • Incubate the plate at room temperature for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction and Measurement:

    • Initiate the enzymatic reaction by adding the fluorogenic substrate solution to each well.

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore.

    • Measure the increase in fluorescence over time (kinetic mode) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Determine the initial velocity (rate of fluorescence increase) for each inhibitor concentration.

    • Plot the initial velocity against the inhibitor concentration.

    • Fit the data to the Morrison equation for tight-binding inhibitors to determine the Ki value.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents HIV-1 Protease Fluorogenic Substrate Test Inhibitor Assay Buffer Dilutions Prepare Serial Dilutions of Inhibitor Reagents->Dilutions Plate_Setup Add Inhibitor and HIV-1 Protease to Plate Dilutions->Plate_Setup Incubation Incubate for Binding Plate_Setup->Incubation Reaction_Start Add Substrate to Initiate Reaction Incubation->Reaction_Start Measurement Kinetic Fluorescence Measurement Reaction_Start->Measurement Initial_Velocity Calculate Initial Velocities Measurement->Initial_Velocity Plotting Plot Velocity vs. Inhibitor Concentration Initial_Velocity->Plotting Ki_Determination Fit Data to Morrison Eq. to Determine Ki Plotting->Ki_Determination

Figure 2. Experimental workflow for determining HIV-1 protease inhibition.

Conclusion

This comparative guide highlights the significant difference in inhibitory potency between the natural product this compound and synthetic HIV-1 protease inhibitors. While this compound demonstrates activity against HIV-1 protease, its efficacy is several orders of magnitude lower than that of the clinically approved synthetic drugs. This underscores the success of structure-based drug design in developing highly potent synthetic inhibitors.

However, the unique, non-peptide structure of this compound offers a valuable scaffold for future drug development. Its novel mechanism of interaction with the protease could be exploited to design new classes of inhibitors that may be effective against drug-resistant viral strains. Further research, including medicinal chemistry efforts to optimize the structure of this compound and detailed structural studies of its interaction with the protease, is warranted to explore its full therapeutic potential. This guide provides the foundational data and methodologies to support such future investigations.

A Comparative In Silico Analysis of Hinnuliquinone and Other Protease Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of Hinnuliquinone, a naturally occurring protease inhibitor, with other established protease inhibitors, primarily focusing on in silico docking performance against HIV-1 protease. The data presented is compiled from various studies to offer a broad perspective on their potential therapeutic efficacy.

Introduction to Protease Inhibition

Proteases are enzymes that cleave peptide bonds in proteins and are crucial for the life cycle of many viruses, including the Human Immunodeficiency Virus (HIV). HIV-1 protease is a key enzyme that processes viral polyproteins into mature, functional proteins, a step essential for viral replication and infectivity. Inhibition of this enzyme is a cornerstone of highly active antiretroviral therapy (HAART). While numerous synthetic protease inhibitors have been developed and approved, the search for novel inhibitors, particularly from natural sources, continues to be a significant area of research to combat drug resistance and reduce side effects.

This compound, a C2-symmetric bis-indolyl quinone natural product, has been identified as an inhibitor of the wild-type and a clinically resistant strain of HIV-1 protease[1]. This guide compares its inhibitory potential with other well-known protease inhibitors based on available in silico docking data and experimental findings.

Comparative Analysis of Inhibitor Performance

The following table summarizes the inhibitory activity of this compound and other selected protease inhibitors against HIV-1 protease. It is important to note that the data is compiled from different studies employing varied methodologies. Therefore, a direct comparison of binding energies should be interpreted with caution. The experimental inhibition constant (Ki) for this compound is provided as a key performance indicator.

InhibitorClassTarget ProteaseIn Silico Binding Energy (kcal/mol)Experimental Activity (Ki)Key Interacting Residues
This compound Natural Product (Fungal Metabolite)HIV-1 Protease (Wild-Type & A44 Resistant Strain)Not uniformly reported in comparative studies0.97 µM (Wild-Type), 1.25 µM (A44 Strain)[1]Information not detailed in initial findings
Saquinavir FDA-Approved SyntheticHIV-1 Protease-10.15[2]0.12 nMAsp25, Asp29, Asp30, Gly48, Ile50
Ritonavir FDA-Approved SyntheticHIV-1 Protease-9.5Not explicitly found in search resultsAsp25, Gly27, Ala28, Asp29, Gly49[3][4]
Indinavir FDA-Approved SyntheticHIV-1 Protease-9.2Not explicitly found in search resultsAsp25, Gly27, Ala28, Asp29, Gly49[3][4]
Nelfinavir FDA-Approved SyntheticHIV-1 Protease-10.5Not explicitly found in search resultsAsp25, Gly27, Ala28, Asp29, Gly49[3][4]
Atazanavir FDA-Approved SyntheticHIV-1 Protease-9.45[5]Not explicitly found in search resultsAsp25, Gly27, Ala28, Asp29, Gly49[3][4]
Darunavir FDA-Approved SyntheticHIV-1 Protease-11.2Not explicitly found in search resultsAsp25, Asp29, Asp30, Ile50
Lopinavir FDA-Approved SyntheticHIV-1 Protease-10.8Not explicitly found in search resultsAsp25, Gly27, Ala28, Asp29, Gly49[3][4]

Note: The binding energies are indicative of the affinity of the inhibitor to the protease active site in a computational model. A more negative value generally suggests a stronger binding affinity. The Ki value for this compound is an experimentally determined measure of inhibitory potency, where a lower value indicates a more potent inhibitor. The lack of directly comparable in silico data for this compound highlights a gap in current research and an opportunity for future studies.

Experimental Protocols

The following sections detail the generalized methodologies for the key experiments cited in this guide.

In Silico Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.

Objective: To predict the binding affinity and interaction patterns of an inhibitor within the active site of a target protease.

General Protocol:

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protease (e.g., HIV-1 protease) is obtained from a protein database such as the Protein Data Bank (PDB).

    • Water molecules and any co-crystallized ligands are typically removed from the protein structure.

    • Hydrogen atoms are added to the protein, and charges are assigned.

    • The 3D structures of the inhibitor molecules (ligands) are generated and optimized for their geometry and energy.

  • Grid Generation:

    • A grid box is defined around the active site of the protease. The size and center of the grid are chosen to encompass the entire binding pocket.

  • Docking Simulation:

    • A docking algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) is used to explore various possible conformations of the ligand within the defined grid box.

    • The algorithm calculates the binding energy for each conformation, which represents the strength of the interaction between the ligand and the protein.

  • Analysis of Results:

    • The docking results are clustered based on the conformational similarity of the ligand.

    • The conformation with the lowest binding energy is typically considered the most favorable binding mode.

    • The interactions between the ligand and the amino acid residues of the protease's active site (e.g., hydrogen bonds, hydrophobic interactions) are analyzed to understand the molecular basis of inhibition.

Enzyme Inhibition Assay (for Ki determination)

Objective: To experimentally determine the inhibition constant (Ki) of a compound against a target enzyme.

General Protocol:

  • Enzyme and Substrate Preparation:

    • Purified recombinant enzyme (e.g., HIV-1 protease) is prepared at a known concentration.

    • A specific fluorogenic or chromogenic substrate for the enzyme is prepared.

  • Assay Procedure:

    • The assay is typically performed in a multi-well plate format.

    • A fixed concentration of the enzyme is incubated with varying concentrations of the inhibitor.

    • The enzymatic reaction is initiated by adding the substrate.

    • The rate of product formation is monitored over time by measuring the change in fluorescence or absorbance.

  • Data Analysis:

    • The initial reaction velocities are calculated for each inhibitor concentration.

    • The data is fitted to an appropriate enzyme kinetic model (e.g., Michaelis-Menten with competitive inhibition) to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Visualizations

HIV Life Cycle and the Role of Protease

The following diagram illustrates the life cycle of the Human Immunodeficiency Virus (HIV) and highlights the critical role of the protease enzyme.

Caption: HIV life cycle with the critical maturation step mediated by protease.

General Workflow for In Silico Docking

The diagram below outlines the typical workflow for an in silico molecular docking experiment.

Docking_Workflow cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis GetProtein 1. Obtain Protein Structure (e.g., from PDB) PrepareProtein 2. Prepare Protein (Remove water, add hydrogens) GetProtein->PrepareProtein DefineGrid 5. Define Binding Site (Grid Box Generation) PrepareProtein->DefineGrid GetLigand 3. Obtain Ligand Structures (e.g., this compound, Saquinavir) PrepareLigand 4. Prepare Ligands (Optimize geometry) GetLigand->PrepareLigand PrepareLigand->DefineGrid RunDocking 6. Run Docking Algorithm DefineGrid->RunDocking AnalyzePoses 7. Analyze Docking Poses (Clustering) RunDocking->AnalyzePoses CalculateEnergy 8. Calculate Binding Energy AnalyzePoses->CalculateEnergy Visualize 9. Visualize Interactions (Hydrogen bonds, etc.) CalculateEnergy->Visualize Compare 10. Compare Inhibitors Visualize->Compare

Caption: A generalized workflow for in silico molecular docking studies.

Conclusion

This comparative guide provides an overview of the inhibitory potential of this compound against HIV-1 protease in the context of other established inhibitors. While direct in silico comparative data for this compound is limited, its experimentally determined Ki value suggests it is a noteworthy natural product with potential for further investigation. The provided data and protocols offer a valuable resource for researchers in the field of drug discovery and development, highlighting the importance of both in silico and experimental approaches in identifying and characterizing novel therapeutic agents. Further research involving a standardized in silico docking study of this compound alongside other inhibitors would be beneficial for a more direct and quantitative comparison.

References

Hinnuliquinone: A Potent HIV-1 Protease Inhibitor Benchmarked Against Market Leaders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antiretroviral agents, the fungal metabolite Hinnuliquinone has demonstrated significant inhibitory activity against HIV-1 protease, a critical enzyme in the viral life cycle. This guide provides a comparative analysis of this compound's inhibitory constant (Ki) against established FDA-approved HIV-1 protease inhibitors, supported by detailed experimental protocols and pathway visualizations to inform researchers, scientists, and drug development professionals.

Comparative Inhibitory Potency

This compound exhibits potent inhibition of wild-type HIV-1 protease with a Ki value of 0.97 µM. To contextualize this finding, the following table benchmarks this compound's potency against a selection of widely recognized HIV-1 protease inhibitors.

CompoundInhibitory Constant (Ki) against Wild-Type HIV-1 Protease
This compound0.97 µM
Saquinavir0.12 nM[1]
Ritonavir0.015 nM[1]
IndinavirData not consistently reported as Ki
NelfinavirData not consistently reported as Ki
AmprenavirData not consistently reported as Ki
LopinavirData not consistently reported as Ki
AtazanavirData not consistently reported as Ki
TipranavirData not consistently reported as Ki
DarunavirBinds ~100x more tightly than Amprenavir[2]

Note: The inhibitory constants of many approved drugs are often reported as IC50 or EC50 values, which can be influenced by experimental conditions. For the most direct comparison of binding affinity, Ki values are preferred.

The Role of HIV-1 Protease in Viral Maturation

HIV-1 protease is a key enzyme that cleaves newly synthesized viral polyproteins into their functional protein components, a process essential for the maturation of infectious virions.[3] Inhibition of this protease results in the production of non-infectious viral particles, thus halting the spread of the virus.[3]

HIV_Lifecycle cluster_host_cell Host Cell Viral_RNA Viral RNA Reverse_Transcription Reverse Transcription Viral_RNA->Reverse_Transcription Viral_DNA Viral DNA Reverse_Transcription->Viral_DNA Integration Integration Viral_DNA->Integration Host_DNA Host DNA Integration->Host_DNA Transcription Transcription Host_DNA->Transcription Viral_mRNA Viral mRNA Transcription->Viral_mRNA Translation Translation Viral_mRNA->Translation Gag_Pol_Polyprotein Gag-Pol Polyprotein Translation->Gag_Pol_Polyprotein Assembly Assembly Gag_Pol_Polyprotein->Assembly Cleavage Cleavage Gag_Pol_Polyprotein->Cleavage Budding Budding Assembly->Budding Immature_Virion Immature Virion Budding->Immature_Virion HIV_Protease HIV-1 Protease Immature_Virion->HIV_Protease HIV_Virion HIV Virion Entry Entry HIV_Virion->Entry Entry->Viral_RNA HIV_Protease->Cleavage Mature_Virion Mature Infectious Virion Cleavage->Mature_Virion

Caption: HIV-1 Replication Cycle and the Role of Protease.

Experimental Determination of Inhibitory Constant (Ki)

The Ki values presented in this guide are determined using a Förster Resonance Energy Transfer (FRET)-based enzymatic assay. This method provides a continuous and sensitive measurement of HIV-1 protease activity.

Experimental Workflow:

Ki_Determination_Workflow Reagents Reagents: - HIV-1 Protease - FRET Substrate - Inhibitor (this compound) - Assay Buffer Assay_Setup Assay Setup in 96-well plate Reagents->Assay_Setup Incubation Incubation at 37°C Assay_Setup->Incubation Fluorescence_Reading Kinetic Fluorescence Reading (Ex/Em = 340/490 nm) Incubation->Fluorescence_Reading Data_Analysis Data Analysis Fluorescence_Reading->Data_Analysis Ki_Calculation Ki Calculation using Cheng-Prusoff Equation Data_Analysis->Ki_Calculation

Caption: Workflow for Ki Determination using a FRET-based Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Recombinant HIV-1 protease is diluted to a final concentration of 10-50 nM in assay buffer (50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 1 mg/mL BSA, pH 4.7).

    • A fluorogenic FRET peptide substrate, containing a specific HIV-1 protease cleavage site flanked by a donor (e.g., EDANS) and a quencher (e.g., DABCYL), is prepared in assay buffer to a final concentration of 10-20 µM.

    • This compound and other test inhibitors are serially diluted in DMSO and then into assay buffer to achieve a range of final concentrations.

  • Assay Procedure:

    • The assay is performed in a 96-well black microplate.

    • To each well, add 50 µL of the HIV-1 protease solution.

    • Add 25 µL of the inhibitor solution (or DMSO for control wells) to the respective wells.

    • The plate is incubated for 15 minutes at 37°C to allow for inhibitor binding to the enzyme.

    • To initiate the reaction, 25 µL of the FRET substrate solution is added to all wells.

  • Data Acquisition:

    • The fluorescence intensity is monitored kinetically at 37°C using a fluorescence plate reader with excitation at ~340 nm and emission at ~490 nm. Readings are taken every 1-2 minutes for 30-60 minutes.

  • Data Analysis and Ki Determination:

    • The initial reaction velocities (slopes of the linear portion of the fluorescence versus time curves) are calculated for each inhibitor concentration.

    • The IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the initial velocity against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

    • The inhibitory constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant for the substrate.

This comprehensive comparison highlights the potential of this compound as a lead compound for the development of new HIV-1 protease inhibitors. Further investigation into its specificity, toxicity, and in vivo efficacy is warranted.

References

Safety Operating Guide

Safeguarding Research: A Comprehensive Guide to Hinnuliquinone Disposal

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and scientists engaged in drug development, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides a detailed, step-by-step guide for the safe and compliant disposal of Hinnuliquinone, a bioactive bis-indolyl quinone compound investigated for its potential as an HIV-1 protease inhibitor. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these procedures are based on the chemical properties of analogous quinone-containing compounds and general best practices for handling bioactive and potentially cytotoxic materials.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to handle this compound with appropriate personal protective equipment (PPE). Given its quinone structure and biological activity, this compound should be treated as a potentially hazardous substance.

Recommended Personal Protective Equipment (PPE):

  • Gloves: Nitrile or other chemical-resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect clothing and skin.

  • Respiratory Protection: If handling the compound as a powder or creating aerosols, a properly fitted respirator (e.g., N95 or higher) is recommended.

Quantitative Data Summary

ParameterGuideline/ValueSource/Rationale
Toxicity Treat as acutely toxic and potentially cytotoxic.Based on the known toxic properties of quinone-containing compounds and its bioactivity as a protease inhibitor.
Environmental Hazard Presumed to be very toxic to aquatic life.Quinones as a class of compounds are known to have significant environmental toxicity.[1][2][3][4]
Disposal Method Incineration at a licensed hazardous waste facility.Recommended for cytotoxic and chemotherapy waste to ensure complete destruction.[5][6][7]
Container Type Labeled, leak-proof, and compatible chemical waste container.Standard procedure for hazardous chemical waste to prevent spills and exposure.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound waste, including pure compound, contaminated labware, and solutions.

Step 1: Waste Segregation and Collection
  • Solid Waste:

    • Carefully collect any solid this compound waste, including residual powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, microfuge tubes).

    • Place all solid waste into a designated, leak-proof hazardous waste container clearly labeled "Hazardous Waste: this compound" and/or "Cytotoxic Waste."

  • Liquid Waste:

    • Collect all solutions containing this compound in a dedicated, sealed, and chemical-resistant waste container.

    • Do not mix this compound waste with other chemical waste streams unless compatibility has been verified.

    • The container must be clearly labeled "Hazardous Liquid Waste: this compound" and include the approximate concentration and solvent composition.

  • Sharps Waste:

    • Any sharps (e.g., needles, razor blades) contaminated with this compound must be placed in a designated sharps container for cytotoxic waste.[8]

    • This container should be puncture-resistant and clearly labeled.

Step 2: Decontamination of Work Surfaces and Equipment
  • Following any handling or disposal activities, thoroughly decontaminate all work surfaces and non-disposable equipment.

  • Use a suitable deactivating agent if one is known for this class of compounds. In the absence of a specific agent, a multi-step cleaning process is recommended:

    • Wipe surfaces with a solvent known to dissolve this compound (e.g., DMSO, ethanol), collecting the wipes as solid hazardous waste.

    • Follow with a thorough cleaning using a laboratory-grade detergent and water.

    • Rinse with water.

Step 3: Storage of Hazardous Waste
  • Store the sealed and labeled this compound waste containers in a designated and secure hazardous waste accumulation area.

  • Ensure the storage area is well-ventilated and away from incompatible materials.

  • Follow all institutional and local regulations for the storage of hazardous waste.

Step 4: Final Disposal
  • Arrange for the pickup and disposal of the this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.

  • Do not dispose of this compound down the drain or in the regular trash. Due to its potential environmental toxicity and bioactivity, this is strictly prohibited.

  • The recommended final disposal method is high-temperature incineration by a licensed facility to ensure the complete destruction of the compound.[5][6][7]

Experimental Protocol Context

This compound is often used in in-vitro assays to assess its inhibitory effects on HIV-1 protease. A typical experimental workflow leading to the generation of this compound waste is as follows:

  • Stock Solution Preparation: Solid this compound is dissolved in a suitable solvent, typically Dimethyl Sulfoxide (DMSO), to create a high-concentration stock solution.

  • Assay Plate Preparation: The stock solution is serially diluted and added to microplates containing the protease enzyme and a fluorogenic substrate.

  • Incubation and Measurement: The plates are incubated, and the enzymatic reaction is monitored using a fluorescence plate reader.

  • Data Analysis: The results are analyzed to determine the inhibitory activity of this compound.

All materials used in this workflow, including the original compound vial, pipette tips, dilution tubes, and assay plates, must be considered contaminated and disposed of as hazardous waste according to the procedures outlined above.

Visualizing the Disposal Workflow

To provide a clear and concise overview of the disposal process, the following diagram illustrates the logical flow from waste generation to final disposal.

Hinnuliquinone_Disposal_Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal Solid_Waste Solid Waste (Powder, Labware) Solid_Container Labeled Solid Waste Container Solid_Waste->Solid_Container Liquid_Waste Liquid Waste (Solutions) Liquid_Container Labeled Liquid Waste Container Liquid_Waste->Liquid_Container Sharps_Waste Sharps Waste (Needles) Sharps_Container Labeled Sharps Container Sharps_Waste->Sharps_Container Storage_Area Designated Hazardous Waste Storage Area Solid_Container->Storage_Area Liquid_Container->Storage_Area Sharps_Container->Storage_Area EHS_Pickup EHS/Contractor Pickup Storage_Area->EHS_Pickup Incineration High-Temperature Incineration EHS_Pickup->Incineration

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Hinnuliquinone
Reactant of Route 2
Hinnuliquinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.